molecular formula C13H18O3 B1296976 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one CAS No. 249278-25-9

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Cat. No.: B1296976
CAS No.: 249278-25-9
M. Wt: 222.28 g/mol
InChI Key: KFBRVHJODGMLFK-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-hydroxy-6-(3-methylbutoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)7-8-16-12-6-4-5-11(15)13(12)10(3)14/h4-6,9,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRVHJODGMLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342955
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249278-25-9
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Pharmacophore Profiling of C₁₃H₁₈O₃

Author: BenchChem Technical Support Team. Date: February 2026

The molecular formula C₁₃H₁₈O₃ represents a critical chemical space in pharmaceutical development, encompassing major drug metabolites (e.g., Hydroxyibuprofen), regulated impurities (e.g., Propofol Impurity N), and excipients (e.g., Hexyl Salicylate).

This guide provides a definitive structural analysis, focusing on the differentiation, synthesis, and characterization of these pharmacologically relevant isomers.

From Metabolic Biomarkers to Critical Impurities

Executive Summary: The C₁₃H₁₈O₃ Manifold

In drug development, the formula C₁₃H₁₈O₃ is rarely a target API itself but frequently appears as a Critical Quality Attribute (CQA) —either as a metabolite indicating clearance pathways or as a process impurity requiring strict control.

For the medicinal chemist and analytical scientist, distinguishing these isomers is paramount. The three dominant structural classes are:

  • Phenylpropanoic Acid Derivatives : Primarily Hydroxyibuprofen isomers (major metabolites of Ibuprofen).

  • Benzoic Acid Derivatives : Specifically 4-Hydroxy-3,5-diisopropylbenzoic acid (Propofol Impurity N).[1]

  • Salicylate Esters : Hexyl Salicylate (fragrance/excipient).

Cheminformatics Profile:

  • Molecular Weight : 222.28 g/mol [2][3][4][5][6]

  • Degree of Unsaturation (DoU) : 5 (Benzene ring = 4, Carbonyl = 1).

  • Key Functional Groups : Carboxylic acid, Alcohol (primary/tertiary), Ester, Phenol.

Primary Isomer: 2-Hydroxyibuprofen (Metabolite Focus)

IUPAC Name: 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid Role: Major Phase I metabolite of Ibuprofen.

Structural Causality & Formation

Ibuprofen (C₁₃H₁₈O₂) undergoes oxidative metabolism via the Cytochrome P450 system (specifically CYP2C9). The introduction of a hydroxyl group at the tertiary carbon of the isobutyl side chain yields 2-Hydroxyibuprofen (C₁₃H₁₈O₃).[5]

Why this matters:

  • Chirality Preservation: The metabolic oxidation occurs at the side chain, generally preserving the stereochemistry of the propanoic acid moiety.

  • Solubility: The addition of the -OH group increases polarity (LogP drops from ~3.5 to ~2.1), facilitating renal excretion.

Biosynthetic Pathway Visualization

The following diagram illustrates the CYP2C9-mediated oxidation pathway.

IbuprofenMetabolism Ibuprofen Ibuprofen (C13H18O2) Substrate CYP2C9 CYP2C9 (Oxidation) Ibuprofen->CYP2C9 Liver Microsomes HydroxyIbu 2-Hydroxyibuprofen (C13H18O3) Major Metabolite CYP2C9->HydroxyIbu + Oxygen (Tertiary C-H -> C-OH) CarboxyIbu Carboxyibuprofen (C13H16O4) Secondary Metabolite HydroxyIbu->CarboxyIbu Cytosolic ADH (Further Oxidation)

Figure 1: Metabolic trajectory of Ibuprofen to its C₁₃H₁₈O₃ derivative, 2-Hydroxyibuprofen.

Secondary Isomer: Propofol Impurity N (Impurity Focus)

IUPAC Name: 4-Hydroxy-3,5-diisopropylbenzoic acid Role: Oxidation degradation product of Propofol; EP/USP specified impurity.

Structural Logic

Unlike the asymmetric side chain of Hydroxyibuprofen, this molecule is derived from the symmetric 2,6-diisopropylphenol (Propofol) core.

  • Origin: Oxidative stress on Propofol can lead to ring carboxylation or oxidation of the para-position if not protected.

  • Symmetry: The molecule possesses a C2 axis of symmetry through the carboxylic acid and hydroxyl groups.

Analytical Differentiation Strategy (NMR & MS)

Distinguishing between the Ibuprofen metabolite and the Propofol impurity is a common challenge in bioanalysis. A self-validating protocol relies on proton splitting patterns in the aromatic region.

Comparative NMR Table
Feature2-Hydroxyibuprofen (Metabolite)Propofol Impurity N (Impurity)
Aromatic Region AA'BB' System : Two doublets (~7.1 - 7.3 ppm). Para-substitution pattern.Singlet (2H) : ~7.8 ppm. Symmetric protons at positions 2 and 6.
Aliphatic Region Singlet (6H) : ~1.2 ppm (Gem-dimethyl adjacent to OH).Doublet (12H) : ~1.3 ppm (Isopropyl methyls).
Methine Protons Septet (1H) : Propanoic acid alpha-proton.Septet (2H) : Isopropyl methines.

Expert Insight: If your ¹H-NMR spectrum shows a sharp aromatic singlet integrating to 2 protons, you are dealing with the Propofol derivative, not the Ibuprofen metabolite.

Mass Spectrometry Fragmentation
  • Hydroxyibuprofen (ESI-) :

    • Precursor: m/z 221 [M-H]⁻[7]

    • Key Fragment: m/z 177 (Loss of CO₂ from propanoic acid).

  • Propofol Impurity N (ESI-) :

    • Precursor: m/z 221 [M-H]⁻[7]

    • Key Fragment: m/z 177 (Loss of CO₂), but secondary fragmentation differs due to stability of the phenolic radical.

Experimental Protocol: Isolation of Hydroxyibuprofen

Note: This protocol describes the extraction of the metabolite from urine for reference standard generation.

Objective: Isolate C₁₃H₁₈O₃ fraction from biological matrix.

  • Solid Phase Extraction (SPE):

    • Condition OASIS HLB cartridge with 3 mL Methanol followed by 3 mL Water (pH 3).

    • Load acidified urine sample (pH 2.0 using HCl).

    • Wash with 5% Methanol in water.

  • Elution:

    • Elute with 100% Methanol.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (40:60) + 0.1% Formic Acid.

    • Detection: UV @ 220 nm.

    • Retention Time: Hydroxyibuprofen elutes before parent Ibuprofen due to the polar -OH group.

Synthesis Workflow: Propofol Impurity N

For analytical standard preparation, total synthesis is preferred over isolation.

Synthesis Start 4-Bromo-2,6-diisopropylphenol Step1 Protection (MOM-Cl, NaH) Start->Step1 Intermediate Protected Aryl Bromide Step1->Intermediate Step2 Lithiation & Carboxylation (n-BuLi, CO2) Intermediate->Step2 Step3 Deprotection (HCl/MeOH) Step2->Step3 Product Propofol Impurity N (C13H18O3) Step3->Product

Figure 2: Synthetic route for Propofol Impurity N via lithiation-carboxylation.

References

  • PubChem Compound Summary: Hydroxyibuprofen . National Center for Biotechnology Information. [Link]

  • European Pharmacopoeia (Ph. Eur.) . Propofol Monograph: Impurity N. [Link]

  • NIST Chemistry WebBook . Hexyl Salicylate Mass Spectrum. [Link][8]

Sources

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Foreword

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. This compound, a substituted acetophenone derivative, presents a fascinating case study for the application of modern spectroscopic techniques. Its molecular architecture, featuring a hydrogen-bonded acetyl group, an aromatic system with electron-donating substituents, and a flexible alkyl ether chain, gives rise to a rich and informative spectral profile. This guide provides a comprehensive analysis of the expected spectral data for this compound, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the data but also delve into the causality behind the spectral features, offering a framework for researchers to interpret similar structures with confidence.

Molecular Structure and Spectroscopic Overview

This compound (Chemical Formula: C₁₃H₁₈O₃, Molecular Weight: 222.28 g/mol ) possesses a unique arrangement of functional groups that dictates its chemical and spectral behavior[1]. The ortho-hydroxy and acetyl groups engage in strong intramolecular hydrogen bonding, a feature that significantly influences both the ¹H NMR and IR spectra. The isopentyloxy group at the C6 position introduces a set of aliphatic signals that must be carefully assigned.

Our analytical approach is a multi-technique validation system. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecule's identity.

cluster_mol Molecular Structure cluster_analysis Spectroscopic Techniques mol This compound HNMR ¹H NMR mol->HNMR CNMR ¹³C NMR mol->CNMR IR IR Spectroscopy mol->IR MS Mass Spectrometry mol->MS

Figure 1: Integrated spectroscopic approach for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

Proton (¹H) NMR Spectroscopy

2.1.1 Principles and Experimental Causality The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The chemical shift (δ) is governed by the degree of electron shielding around the nucleus. Electron-withdrawing groups (like the acetyl carbonyl) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like the alkoxy group) cause an upfield shift. The strong intramolecular hydrogen bond between the 2-hydroxy proton and the acetyl oxygen locks the conformation and dramatically shifts the phenolic proton far downfield.

2.1.2 Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at δ ~7.26 ppm, which serves as a convenient internal reference[2].

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic and aliphatic multiplets.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 16 ppm.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.

2.1.3 Data Interpretation and Predicted Assignments The spectrum is logically divided into four regions: the downfield phenolic proton, the aromatic region, the aliphatic ether region, and the upfield alkyl region. The interpretation relies on comparing the expected shifts with data from analogous structures like 2'-hydroxy-6'-methoxyacetophenone[3][4] and general acetophenone derivatives[5].

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HArOH Extreme downfield shift due to strong intramolecular H-bonding to the carbonyl oxygen.
~7.35Triplet1HArH (H4)Aromatic proton between two electron-donating oxygen substituents.
~6.45Doublet1HArH (H5)Ortho-coupled to H4. Shielded by the adjacent isopentyloxy group.
~6.35Doublet1HArH (H3)Ortho-coupled to H4. Shielded by the adjacent hydroxyl group.
~4.05Triplet2HO-CH₂ -CH₂Protons on the carbon directly attached to the aromatic oxygen; deshielded.
~2.60Singlet3HCOCH₃ Acetyl methyl protons, appearing as a sharp singlet, deshielded by the carbonyl group[5].
~1.80Multiplet1HCH₂-CH (CH₃)₂Methine proton of the isopentyl group.
~1.70Quartet2HCH₂-CH₂ -CHMethylene protons adjacent to the methine of the isopentyl group.
~0.95Doublet6HCH(CH₃)₂Geminal methyl protons of the isopentyl group, appearing as a characteristic doublet.
Carbon (¹³C) NMR Spectroscopy

2.2.1 Principles and Experimental Causality ¹³C NMR provides a count of the unique carbon environments in the molecule.[6] Chemical shifts are highly sensitive to the electronic environment and hybridization. Carbonyl carbons are significantly deshielded and appear far downfield, while aliphatic carbons are found upfield.

2.2.2 Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

2.2.3 Data Interpretation and Predicted Assignments The presence of 13 carbon atoms and molecular symmetry suggests that all 13 will be unique. Assignments are based on established chemical shift ranges for acetophenones and ethers.[6][7]

Predicted δ (ppm)Carbon AssignmentRationale
~204.0C =OKetone carbonyl carbon, highly deshielded.
~163.0C 6-OAromatic carbon bearing the isopentyloxy group.
~162.5C 2-OHAromatic carbon bearing the hydroxyl group.
~136.0C 4Aromatic CH, deshielded relative to C3/C5.
~118.0C 1-C=OQuaternary aromatic carbon attached to the acetyl group.
~110.0C 5Aromatic CH.
~101.0C 3Aromatic CH, highly shielded by two ortho oxygen substituents.
~68.0O-C H₂Aliphatic carbon of the ether linkage.
~38.0CH₂-C H₂-CHAliphatic carbon in the isopentyl chain.
~32.0COC H₃Acetyl methyl carbon.
~25.0C H(CH₃)₂Methine carbon of the isopentyl group.
~22.5CH(C H₃)₂Geminal methyl carbons of the isopentyl group.

Infrared (IR) Spectroscopy

3.1 Principles and Experimental Causality IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for functional group identification.[8] For our target molecule, the key diagnostic peaks will be the hydroxyl (O-H) and carbonyl (C=O) stretches. The intramolecular hydrogen bond will cause significant broadening and a redshift (shift to lower wavenumber) of both the O-H and C=O absorptions.[9]

3.2 Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: A thin film method using NaCl or KBr salt plates is suitable. Place one drop of the neat liquid compound (if applicable) or a concentrated solution in a volatile solvent (e.g., CH₂Cl₂) onto a salt plate, place a second plate on top, and allow the solvent to evaporate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Processing: Perform a background scan of the empty salt plates first, which is then automatically subtracted from the sample scan.

3.3 Data Interpretation and Predicted Absorptions

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3200-2500 (very broad)O-H stretchPhenolic -OHThe broadness and low frequency are classic indicators of a strong, intramolecular hydrogen bond.[8]
2960-2870C-H stretchAliphatic C-HCorresponds to the sp³ C-H bonds of the isopentyloxy and acetyl groups.
~1620C=O stretchKetone C=OShifted to a lower frequency from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and strong H-bonding.[9]
1600, 1580, 1470C=C stretchAromatic ringCharacteristic absorptions for a substituted benzene ring.
~1250C-O stretchAryl-O-Alkyl EtherStrong absorption typical for the aryl ether C-O bond.
~1150C-O stretchPhenolic C-OAbsorption corresponding to the phenolic C-O bond.

Mass Spectrometry (MS)

4.1 Principles and Experimental Causality Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

4.2 Experimental Protocol: EI-MS Acquisition

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Instrument: A GC-MS or a direct-probe MS system equipped with an electron ionization source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: m/z 40 - 400.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to deduce fragmentation pathways.

4.3 Data Interpretation and Predicted Fragmentation The molecular weight is 222.28 g/mol . The molecular ion peak is expected at m/z = 222.

cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C (Major) M M⁺• m/z = 222 F1 Fragment 1 m/z = 207 M->F1 - •CH₃ F3 Fragment 3 m/z = 151 M->F3 - C₅H₁₁• (isopentyl radical) F2 Fragment 2 m/z = 179 F1->F2 - CO F4 Base Peak m/z = 151

Figure 2: Predicted major fragmentation pathways in EI-MS.

m/z (charge/mass ratio)Predicted FragmentRationale
222[M]⁺•Molecular ion.
207[M - CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage), a common fragmentation for ketones.
179[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 207 fragment.
151 [M - C₅H₁₁]⁺ Likely Base Peak. Cleavage of the ether bond with loss of the isopentyl radical (C₅H₁₁•). This results in a very stable hydroxy-acetyl-phenoxy cation.
71[C₅H₁₁]⁺Isopentyl cation.
43[CH₃CO]⁺Acetyl cation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating toolkit for the complete structural characterization of this compound. The predicted spectral data, derived from fundamental principles and comparison with analogous structures, highlights key structural features such as the strong intramolecular hydrogen bond, the substitution pattern of the aromatic ring, and the nature of the isopentyloxy side chain. This guide serves as a technical blueprint for researchers, enabling not only the confirmation of this specific molecule but also providing a logical framework for the analysis of related chemical entities.

References

  • The Royal Society of Chemistry. (2022). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
  • StudyRaid. (n.d.). Understand NMR Spectrum Interpretation for Acetophenone.
  • ElectronicsAndBooks. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD.
  • AWS. (n.d.). General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer.
  • ACS Publications. (2006). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (1965). Conformational Analysis. XLIV. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the Side Chain. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0180186). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0286968). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral studies and structure of 2-hydroxyacetophenone nicotinic acid hydrazone. Retrieved from [Link]

  • StudyMind. (n.d.). 13C NMR. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2',6'-Dihydroxyacetophenone. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection for 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one (CAS: 249278-25-9).[1][2] This molecule represents a specific class of ortho-substituted acetophenones where solubility is governed by two competing structural forces: the "chelation effect" of the ortho-hydroxy carbonyl core and the lipophilicity of the isopentyl ether tail.[1]

Understanding these interactions is critical for optimizing extraction yields, designing crystallization parameters, and formulating delivery systems.[2] This guide moves beyond static data to explain the mechanism of dissolution, enabling researchers to predict behavior in novel solvent systems.[2]

Molecular Architecture & Solubility Physics[2]

To predict and manipulate the solubility of this compound, one must understand its intramolecular energetics.[2] The molecule is not merely a sum of its functional groups; it is defined by a "locked" conformation.[2]

The Chelation Effect (Intramolecular Hydrogen Bonding)

The defining feature of 2-hydroxyacetophenones is the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen.[1]

  • Thermodynamic Consequence: This internal bond satisfies the polarity of the hydroxyl group, significantly reducing its ability to interact with external polar solvents (like water).[2]

  • Result: The molecule behaves more "non-polar" than its functional groups suggest.[2] It lowers the boiling point and increases solubility in aprotic solvents (DCM, Toluene) compared to its para-isomer (4-hydroxyacetophenone), which relies on intermolecular networking.[1]

The Lipophilic Tail (Isopentyloxy Group)

The substituent at the 6-position is an isopentyl ether (3-methylbutoxy).[1] This 5-carbon branched chain adds significant steric bulk and hydrophobicity.[1][2]

  • LogP Impact: While 2-hydroxyacetophenone has a LogP of ~1.9, the addition of the isopentyl group shifts the predicted LogP to the 3.5–4.2 range , categorizing it as highly lipophilic.

Visualizing the Solubility Logic

SolubilityLogicMoleculeThis compoundCoreOrtho-Hydroxy Core(Chelation Effect)Molecule->CoreTailIsopentyloxy Tail(Lipophilicity)Molecule->TailChlorinatedDCM / ChloroformHigh SolubilityCore->ChlorinatedCompatible DipolePolarProticWaterInsolubleCore->PolarProticReduces H-bondingcapacityNonPolarAlkanes (Hexane)Moderate SolubilityTail->NonPolarVan der WaalsInteractionTail->ChlorinatedHydrophobicSolvation

Figure 1: Mechanistic flow of solubility.[1] The chelated core reduces water solubility, while the lipophilic tail drives interaction with organic solvents.

Solubility Profile by Solvent Class[2][3]

The following data categorizes solvent compatibility based on the "like dissolves like" principle, modified by the specific structural constraints of the target molecule.

Primary Solvents (High Solubility)

These solvents are recommended for initial dissolution, stock solution preparation, and reaction media.[2]

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)The high polarizability of DCM interacts favorably with the aromatic ring, while accommodating the lipophilic tail.[1]
Chlorinated ChloroformExcellent Similar to DCM; often used for NMR analysis of this class.[2]
Esters Ethyl AcetateVery Good Excellent balance of polarity.[2] Breaks weak intermolecular lattices without disrupting the strong intramolecular H-bond.[1][2]
Ethers THF, MTBEGood Good solubility, though MTBE is preferred for extractions due to immiscibility with water.[2]
Crystallization Solvents (Temperature Dependent)

These solvents show a steep solubility curve (low solubility at cold temperatures, high at hot), making them ideal for purification.[2]

Solvent ClassSpecific SolventSolubility RatingProtocol Note
Alcohols Ethanol / MethanolModerate - High Soluble at room temp, but solubility drops significantly at -20°C. Useful for "crash-out" crystallization.[1][2]
Alkanes Hexane / HeptaneLow - Moderate The molecule may oil out rather than crystallize if the solution is too concentrated.[2] Best used as an anti-solvent.[2]
Aromatics TolueneHigh Good for reaction solvent; less ideal for crystallization unless mixed with heptane.[2]
Non-Solvents
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Aqueous WaterInsoluble (<0.1 mg/mL)The intramolecular H-bond prevents the hydroxyl group from donating to water.[1] The isopentyl tail is hydrophobic.[2]
Acidic Dilute HClInsoluble The ketone is not basic enough to protonate easily.[2]

Experimental Protocols

As a scientist, you should not rely solely on literature values. The following protocols allow you to validate solubility for your specific batch (purity affects solubility).

Protocol A: Gravimetric Saturation (Thermodynamic Solubility)

Purpose: To determine the absolute maximum concentration (saturation point) in a specific solvent.[2]

  • Preparation: Place 50 mg of the solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.[2]

  • Equilibration: Cap tightly and shake (or vortex) for 24 hours at ambient temperature (25°C).

    • Note: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.[2]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a nitrogen stream or vacuum oven).

  • Calculation: Weigh the dried residue.

    
    [1]
    
Protocol B: The "Cloud Point" Method (Kinetic Solubility)

Purpose: Rapid estimation for crystallization screening.[2]

  • Dissolve 100 mg of compound in 1 mL of a "Good Solvent" (e.g., Acetone or Ethyl Acetate).

  • Place the vial on a magnetic stirrer.

  • Slowly titrate a "Bad Solvent" (e.g., Hexane or Water) dropwise.[2]

  • Record the volume added when the solution turns permanently cloudy (turbid).[2]

  • Result: This defines the metastable zone width (MSZW) for crystallization.

Application in Purification & Extraction

Extraction from Reaction Mixtures

Because this compound is highly lipophilic but contains a phenolic moiety:

  • Standard Extraction: Use Ethyl Acetate or DCM against water.[2] The compound will partition >98% into the organic layer.[2]

  • pH Modulation: Unlike simple phenols, the ortho-chelation makes the phenolic proton less acidic (higher pKa ~10-11).[1][2] You may need a stronger base (like 1M NaOH) to fully deprotonate it if you intend to pull it into the aqueous phase for washing, though this runs the risk of hydrolysis or aldol side reactions.[2] Recommendation: Keep extractions neutral or slightly acidic.

Purification Workflow (Decision Tree)

PurificationWorkflowStartCrude MixtureSolubilityCheckIs it soluble in Hexane?Start->SolubilityCheckYesYes (High Impurities)SolubilityCheck->YesOils outNoNo (Precipitate forms)SolubilityCheck->NoSolidChromatographyFlash Chromatography(Silica Gel)Eluent: Hexane:EtOAc (9:1)Yes->ChromatographyRecrystallizationRecrystallizationSolvent: EtOH/Water orHexane/DCMNo->Recrystallization

Figure 2: Purification decision matrix. The lipophilic nature suggests chromatography is often superior to crystallization for initial cleanup.

References

  • PubChem. (2025).[2][3][4] 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information.[2] [Link]

  • Filarowski, A., et al. (2004).[2][5] The intramolecular hydrogen bond in ortho-hydroxy acetophenones.[1][2][5][6] Journal of Molecular Structure.[2][5] (Validating the chelation mechanism). [Link]

  • Filo. (2025). Boiling point and Hydrogen Bonding in 2-hydroxyacetophenone.[1][2][6] (Explaining the volatility and solubility thermodynamics). [Link]

Quantum Chemical Calculations for Substituted Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acetophenones serve as critical pharmacophores in drug development (e.g., chalcone precursors, hypnotic agents) and as standard models for studying substituent effects (Hammett correlations). However, their utility is often underestimated due to complex conformational dynamics—specifically the rotation of the acetyl group relative to the phenyl ring.

This guide provides a rigorous, self-validating computational framework for modeling these systems. It moves beyond standard "black-box" DFT calculations to address the specific challenges of steric inhibition of resonance in ortho-substituted derivatives and the accurate prediction of reactivity descriptors for biological screening.

Computational Theory & Methodological Selection

Functional Selection: The Dispersion Problem

While B3LYP remains the industry workhorse for general organic molecules, it often fails to accurately model the rotational barrier of the acetyl group in sterically crowded ortho-substituted acetophenones due to a lack of long-range dispersion corrections.

  • Recommendation:

    • Standard Screening (para/meta): B3LYP/6-311++G(d,p). This level offers the best balance of cost vs. accuracy for vibrational frequency scaling.

    • Steric/Crowded Systems (ortho): wB97X-D or M06-2X . These functionals include dispersion corrections essential for predicting the correct twist angle (

      
      ) of the carbonyl group, which dictates the extent of 
      
      
      
      -conjugation.
Basis Set Requirements

Acetophenones exhibit significant electron delocalization. Pople-style split-valence basis sets must include:

  • Diffuse functions (++) : Critical for describing the lone pairs on the carbonyl oxygen and anionic character in transition states.

  • Polarization functions (d,p) : Essential for accurate description of the C=O double bond and aromatic ring planarity.

Conformational Dynamics: The Rotational Barrier

The biological activity of acetophenone derivatives is often governed by their planarity.

  • Planar Conformation (

    
    ):  Maximizes conjugation; typically favored by para-substituents.
    
  • Twisted Conformation (

    
    ):  Occurs with bulky ortho-substituents (e.g., -NO₂, -CH₃). This breaks conjugation, raising the LUMO energy and altering reactivity.
    

Critical Insight: A common error is assuming a planar starting geometry. You must perform a relaxed potential energy surface (PES) scan of the C(phenyl)-C(carbonyl) dihedral angle to identify the global minimum before final optimization.

Electronic Structure & Reactivity Descriptors

For drug design, static geometry is less useful than reactivity indices. We utilize Conceptual DFT (CDFT) descriptors to predict biological interactions.

Global Reactivity Descriptors

These quantify the molecule's stability and response to external fields.

DescriptorFormulaPhysical Meaning in Drug Design
Chemical Hardness (

)

Resistance to charge transfer. Harder molecules are generally less toxic and more metabolically stable.
Electrophilicity Index (

)

Measure of energy lowering due to electron flow. High

correlates with Michael acceptor activity (covalent inhibitors).
Chemical Potential (

)

Predicts direction of electron flow in receptor-ligand docking.
Local Reactivity: Fukui Functions

To predict where metabolism or binding occurs, we calculate Fukui functions (


 for electrophilic attack, 

for nucleophilic attack).
  • Protocol: Calculate Hirshfeld charges (

    
    ) for the neutral (
    
    
    
    ), cation (
    
    
    ), and anion (
    
    
    ) species at the geometry of the neutral molecule.
    • 
       (Predicts sites for CYP450 oxidation).
      

Spectroscopic Validation (Self-Validating System)

A calculation is only as good as its experimental validation. Use Vibrational Spectroscopy (IR) as a checkpoint.[1][2]

  • The Carbonyl Flag: The C=O stretch (approx. 1680–1720 cm⁻¹) is the most sensitive probe.

    • Electron Withdrawing Groups (EWG): Increase wavenumber (shorter bond, higher

      
      ).
      
    • Electron Donating Groups (EDG): Decrease wavenumber (longer bond, lower

      
      ).
      
  • Scaling: Raw DFT frequencies are harmonic and systematically overestimated.

    • Correction: Apply a linear scaling factor of 0.967 for B3LYP/6-311++G(d,p) to match experimental anharmonic frequencies.

Visualizing the Logic

Diagram 1: Structure-Property Causality

This diagram illustrates how a simple substituent change propagates through the quantum mechanical framework to alter observable properties.

G Substituent Substituent Effect (e.g., -NO2 vs -OMe) Electronic Electronic Redistribution (Induction/Resonance) Substituent->Electronic Perturbs V(r) Orbital Orbital Energy Shift (HOMO/LUMO Gap) Electronic->Orbital Modifies Eigenvalues Reactivity Reactivity (Hardness/Softness) Orbital->Reactivity u0394E Gap Spectral Spectral Shift (IR C=O Frequency) Orbital->Spectral Bond Force Constant BioActivity Biological Activity (Docking/Metabolism) Reactivity->BioActivity Interaction Potential

Caption: Causal flow from chemical substitution to biological endpoint prediction.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that artifacts (like saddle points) are not mistaken for stable drug candidates.

Step 1: Conformational Scanning (The Filter)
  • Action: Perform a relaxed PES scan of the dihedral angle

    
    (C1-Cipso-Ccarbonyl-O) from 0° to 180° in 10° increments.
    
  • Method: PM6 (semi-empirical) for speed, or B3LYP/6-31G* for accuracy.

  • Output: Identify the global minimum geometry. Do not proceed with a random conformer.

Step 2: Geometry Optimization & Frequency
  • Action: Optimize the global minimum using B3LYP/6-311++G(d,p) (gas phase).

  • Validation Check: Calculate vibrational frequencies.

    • Pass: All frequencies are positive (Real).

    • Fail: Presence of imaginary frequency (Negative sign). This indicates a Transition State (TS), not a minimum. Perturb geometry and re-optimize.

Step 3: Solvent Modeling (PCM/SMD)
  • Context: Drugs operate in aqueous/lipophilic environments, not vacuum.

  • Action: Re-optimize using the IEF-PCM or SMD model (Solvent = Water or Octanol).

  • Note: Solvent inclusion often stabilizes charge-separated resonance structures, lowering the HOMO-LUMO gap.

Diagram 2: Computational Workflow

Workflow Start Start: 2D Structure ConfScan Step 1: PES Scan (Dihedral Rotation) Start->ConfScan Opt Step 2: DFT Optimization (B3LYP/6-311++G**) ConfScan->Opt Global Min Freq Step 3: Freq Calculation Opt->Freq Check Imaginary Freqs? Freq->Check Solvent Step 4: Solvent Model (PCM/SMD) Check->Solvent No (Stable Min) Perturb Perturb Geometry Check->Perturb Yes (Saddle Point) Descriptors Step 5: Calculate Descriptors (HOMO/LUMO/Fukui) Solvent->Descriptors Perturb->Opt

Caption: Step-by-step decision tree for ensuring quantum mechanical validity.

References

  • Conformational Analysis of Acetophenones

    • Title: A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents.
    • Source: ResearchG
    • URL:

  • Vibrational Spectroscopy & Scaling

    • Title: The DFT-calculated IR spectrum of acetophenone: Scaling procedures.
    • Source: ResearchGate[3][4][5][6]

    • URL:

  • Reactivity Descriptors (HOMO-LUMO/Biological Activity)

    • Title: Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties.
    • Source: European Academic Research[7]

    • URL:

  • Benchmarking DFT Functionals

    • Title: Conformational energies of reference organic molecules: benchmarking of common efficient comput
    • Source: NIH / PMC
    • URL:

Sources

Methodological & Application

Synthesis of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one is a substituted hydroxyacetophenone derivative. Molecules of this class are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug discovery. The presence of the ortho-hydroxyl group and the ether linkage provides a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. This document provides a comprehensive guide to the synthesis of this target molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary safety and characterization data.

The synthetic strategy employed is a robust two-step process. The first step involves the synthesis of the key intermediate, 2',6'-dihydroxyacetophenone, from resorcinol. This is followed by a selective O-alkylation via the Williamson ether synthesis to introduce the isopentyloxy group at the 6-position. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.

Synthetic Strategy and Rationale

The overall synthesis is depicted in the workflow below. The selection of this two-step approach is based on a retrosynthetic analysis of the target molecule. The ether linkage is logically disconnected to reveal the precursor 2',6'-dihydroxyacetophenone and an isopentyl halide. The synthesis of 2',6'-dihydroxyacetophenone from resorcinol is a well-established transformation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2',6'-Dihydroxyacetophenone cluster_step2 Step 2: Williamson Ether Synthesis Resorcinol Resorcinol Intermediate1 4-Methyl-7-hydroxycoumarin Resorcinol->Intermediate1 Pechmann Condensation EtOAc Ethyl Acetoacetate EtOAc->Intermediate1 H2SO4 H₂SO₄ H2SO4->Intermediate1 NaOH NaOH (aq) Intermediate2 2',6'-Dihydroxyacetophenone NaOH->Intermediate2 HCl HCl (aq) HCl->Intermediate2 Intermediate1->Intermediate2 Hydrolysis FinalProduct This compound Intermediate2->FinalProduct IsoamylBr Isoamyl Bromide IsoamylBr->FinalProduct K2CO3 K₂CO₃ K2CO3->FinalProduct Acetone Acetone Acetone->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2',6'-Dihydroxyacetophenone

The synthesis of 2',6'-dihydroxyacetophenone is achieved through a reliable procedure adapted from Organic Syntheses. This method involves the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid to yield 4-methyl-7-hydroxycoumarin. Subsequent hydrolysis of the coumarin derivative under basic conditions, followed by acidification, furnishes the desired 2',6'-dihydroxyacetophenone. This multi-step, one-pot synthesis from resorcinol is advantageous due to its well-documented and reproducible nature.

Step 2: Williamson Ether Synthesis

The introduction of the isopentyloxy group is accomplished via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion, generated in situ from the more acidic 6-hydroxyl group of 2',6'-dihydroxyacetophenone using a mild base like potassium carbonate, acts as a nucleophile and attacks the primary alkyl halide, isoamyl bromide (1-bromo-3-methylbutane).[1][2][3][4] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize potential elimination side reactions.[3][5]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Resorcinol99%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Sulfuric acid98%Fisher Scientific
Sodium hydroxide≥97%VWR
Hydrochloric acid37%VWR
2',6'-Dihydroxyacetophenone-Synthesized in Step 1
Isoamyl bromide98%Alfa Aesar
Potassium carbonate≥99%, anhydrousSigma-Aldrich
AcetoneACS gradeFisher Scientific
DichloromethaneACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Anhydrous sodium sulfateACS gradeVWR
Step 1: Synthesis of 2',6'-Dihydroxyacetophenone

This procedure is adapted from a well-established method for the synthesis of substituted coumarins and their subsequent hydrolysis.[6]

A. 4-Methyl-7-hydroxycoumarin

  • In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 200 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath until the temperature of the acid is below 10 °C.

  • Prepare a solution of 22.0 g (0.2 mol) of resorcinol in 26.0 g (0.2 mol) of freshly distilled ethyl acetoacetate.

  • Add the resorcinol solution dropwise to the cold, stirred sulfuric acid over a period of approximately 2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stand for 12-24 hours without further cooling.

  • Pour the reaction mixture with vigorous stirring into a mixture of 400 g of ice and 600 mL of water.

  • Collect the precipitated solid by vacuum filtration and wash it with three 50 mL portions of cold water.

  • Dissolve the crude product in 300 mL of 5% aqueous sodium hydroxide solution and filter the solution.

  • Reprecipitate the coumarin from the filtrate by the slow addition of dilute (1:10) sulfuric acid until the solution is acidic to litmus paper.

  • Collect the purified 4-methyl-7-hydroxycoumarin by vacuum filtration, wash with four 50 mL portions of cold water, and dry.

B. 2',6'-Dihydroxyacetophenone

  • In a 500 mL round-bottomed flask, dissolve the dried 4-methyl-7-hydroxycoumarin (approximately 29-32 g, from the previous step) in 250 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the cold solution with concentrated hydrochloric acid until the pH is approximately 1-2.

  • A precipitate of 2',6'-dihydroxyacetophenone will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure 2',6'-dihydroxyacetophenone as pale yellow needles.

Step 2: Williamson Ether Synthesis of this compound

This protocol is based on a general procedure for the selective O-alkylation of 2',6'-dihydroxyacetophenone.[1]

  • To a 250 mL round-bottomed flask, add 2',6'-dihydroxyacetophenone (1.52 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 100 mL of acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add isoamyl bromide (1.81 g, 12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 1: Expected Analytical Data

AnalysisExpected Results
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~13.5 (s, 1H, -OH), 7.2-7.4 (t, 1H, Ar-H), 6.3-6.5 (d, 2H, Ar-H), 4.0-4.2 (t, 2H, -OCH₂-), 2.6 (s, 3H, -COCH₃), 1.7-1.9 (m, 1H, -CH-), 1.6-1.7 (q, 2H, -CH₂-), 0.9-1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~204 (-C=O), ~165 (Ar-C-OH), ~162 (Ar-C-O), ~136 (Ar-CH), ~111 (Ar-C), ~110 (Ar-CH), ~101 (Ar-CH), ~68 (-OCH₂-), ~38 (-CH-), ~33 (-COCH₃), ~25 (-CH₂-), ~22 (-CH₃)
IR (KBr, cm⁻¹)~3400 (O-H, broad), ~2960 (C-H, aliphatic), ~1620 (C=O, conjugated), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spec. (EI)m/z: 222 (M⁺), 151 (M - C₅H₁₁), 121, 95

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]

Reagent-Specific Hazards:

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Isoamyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.[8]

  • Potassium Carbonate: Causes skin and eye irritation. Avoid inhalation of dust.[7]

  • Dichloromethane, Ethyl Acetate, Hexane, Acetone: Flammable liquids. Vapors may cause drowsiness or dizziness.

Waste Disposal:

  • Aqueous acidic and basic wastes should be neutralized before disposal.

  • Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Solid waste, such as filtered salts, should be disposed of in a designated solid waste container.

  • Quenching of any residual reactive reagents should be done with caution, for instance, by slowly adding to a large volume of a suitable solvent.[3]

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction or loss of product during work-up.Ensure the reaction temperature is maintained below 10 °C during the addition of resorcinol. Ensure complete precipitation during acidification.
Incomplete reaction in Step 2 Insufficient reaction time or deactivation of the base.Monitor the reaction by TLC. If the reaction stalls, consider adding more potassium carbonate and isoamyl bromide. Ensure anhydrous conditions.
Formation of side products in Step 2 Elimination reaction of isoamyl bromide.Use a primary alkyl halide as specified. Avoid excessively high temperatures.
Difficulty in purification Close Rf values of product and impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in organic synthesis and medicinal chemistry. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585264, 1-(4-(Hydroxymethyl)phenyl)ethanone. [Link].

  • Ourari, A., Khedkar, V. M., & Radhakrishnan, S. (2012). 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1083. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2,6-Dihydroxyacetophenone. [Link]

  • ResearchGate. (n.d.). 2,6-Dihydroxyacetophenone. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

  • Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. [Link]

  • Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride?[Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Application Note: High-Purity Isolation of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

[1]

Executive Summary

The selective mono-alkylation of 2,6-dihydroxyacetophenone is a critical step in synthesizing natural products (e.g., substituted flavanones, Acronychia alkaloids).[1] The primary challenge lies in separating the desired mono-alkylated Target Compound (TC) from the over-alkylated impurity (2,6-diisopentyloxyacetophenone) and unreacted starting material.[1]

This guide provides a validated purification strategy exploiting the "Cryptophenol Effect" —where intramolecular hydrogen bonding drastically alters the solubility and polarity of the mono-alkylated species, enabling high-efficiency separation without expensive preparative HPLC.[1]

Chemical Context & Impurity Profile[1][2][3][4]

Structural Analysis

The Target Compound possesses a unique structural motif: a phenolic hydroxyl group at the ortho position relative to the acetyl carbonyl.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen (C=O

    
     H-O).[1]
    
  • Consequences:

    • Reduced Acidity: The proton is "locked," making it significantly less acidic than typical phenols (pKa > 10).

    • Lipophilicity: The masking of the polar groups renders the molecule surprisingly non-polar, soluble in Hexanes/DCM.

    • Volatility: The reduction in intermolecular forces makes the compound steam-volatile.[1]

Impurity Matrix
ComponentStructure DescriptionPolarity (TLC)Solubility Behavior
Target Compound (TC) Mono-O-isopentylMedium-LowSoluble in Hexane; Insoluble in aq.[1]

.
Impurity A (Starting Material) 2,6-DihydroxyacetophenoneHighSoluble in EtOAc; Soluble in aq.[1] NaOH.
Impurity B (Over-alkylated) 2,6-DiisopentyloxyacetophenoneLowHighly soluble in Hexane; Inert to base.[1]
Impurity C (Inorganic) Potassium salts (

)
N/AWater soluble only.[1]

Experimental Protocol: Purification Workflow

The following protocol assumes a crude reaction mixture resulting from the alkylation of 2,6-dihydroxyacetophenone (1.0 eq) with isopentyl bromide (1.1 eq) and

Phase 1: Workup and Bulk Impurity Removal

Objective: Remove inorganic salts and polar starting materials.

  • Filtration: Filter the reaction mixture through a Celite pad to remove solid inorganic salts (

    
    , 
    
    
    ). Rinse the cake with Acetone.
  • Concentration: Evaporate the solvent (Acetone) under reduced pressure. Note: If DMF was used, perform an aqueous workup (Water/EtOAc extraction) to remove DMF.

  • Acidification: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl.

    • Rationale: Ensures all phenolic species are protonated and breaks any phenoxide chelates.

  • Base Wash (Critical Step): Wash the organic layer with 5% Aqueous Sodium Carbonate (

    
    ) .
    
    • Mechanism:[1][2] The unreacted starting material (2,6-dihydroxyacetophenone) has two hydroxyls and is acidic enough to deprotonate and move into the aqueous layer. The Target Compound , due to the H-bond "lock," remains in the organic layer.

    • Validation: Check the aqueous layer by TLC; it should contain the starting material.

Phase 2: Flash Column Chromatography

Objective: Separate TC from the non-polar bis-alkylated Impurity B.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (or Hexane : Dichloromethane).

  • Loading: Dry load on silica is recommended for optimal resolution.

Elution Gradient Table:

Volume (CV) Solvent Ratio (Hex:EtOAc) Eluting Species
0 - 2 100 : 0 Non-polar impurities
2 - 5 98 : 2 Impurity B (Bis-alkylated)
5 - 12 95 : 5 to 90 : 10 Target Compound (Elutes as yellow band)

| > 12 | 70 : 30 | Residual Starting Material |[1]

Phase 3: Crystallization (Polymorph Control)

While the compound may exist as a viscous oil, high purity often induces crystallization.

  • Dissolve the chromatographed oil in a minimum amount of hot Methanol or Hexane .

  • Allow to cool slowly to 4°C.

  • If oiling out occurs, scratch the flask wall or add a seed crystal of a structural analog (e.g., 2-hydroxy-6-methoxyacetophenone).[1]

Process Visualization

The following diagram illustrates the logical flow of the purification, highlighting the chemical phase switching.

PurificationProtocolStartCrude Reaction Mixture(SM, TC, Bis-Prod, Salts)FilterFiltration (Celite)Remove SaltsStart->FilterExtractLiquid-Liquid Extraction(EtOAc / 1M HCl)Filter->ExtractBaseWashChemoselective Wash(5% Na2CO3)Extract->BaseWashAqLayerAqueous Layer(Contains Unreacted SM)BaseWash->AqLayerDeprotonated SMOrgLayerOrganic Layer(Contains TC + Bis-Prod)BaseWash->OrgLayerH-Bond Protected TCColumnFlash Chromatography(Silica, Hex/EtOAc)OrgLayer->ColumnConcentrate & LoadFrac1Fraction 1 (Non-polar)Bis-alkylated ImpurityColumn->Frac198:2 Hex:EtOAcFrac2Fraction 2 (Target)1-[2-Hydroxy-6-(isopentyloxy)...]Column->Frac290:10 Hex:EtOAc

Caption: Separation logic relying on the acidity difference between the diol (SM) and the H-bonded mono-ether (TC).

Quality Control & Characterization

To validate the isolation, compare analytical data against these expected parameters.

NMR Spectroscopy (Diagnostic Signals)
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       13.0 - 13.5 ppm (1H, s):  Chelate hydroxyl proton.[1] Absence of this signal indicates bis-alkylation.[1]
      
    • 
       2.6 - 2.7 ppm (3H, s):  Acetyl methyl group.[1]
      
    • 
       4.0 - 4.1 ppm (2H, t): 
      
      
      of the isopentyl group.[1]
    • 
       0.9 - 1.0 ppm (6H, d):  Terminal gem-dimethyl of isopentyl.[1]
      
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 100% B over 15 mins.

  • Detection: UV @ 280 nm (Phenolic absorption) and 320 nm (Conjugated ketone).[1]

Scientific Rationale & Troubleshooting

Why does the Base Wash work? The pKa of the first hydroxyl in 2,6-dihydroxyacetophenone is approximately 8-9.[1] However, once mono-alkylation occurs, the remaining hydroxyl forms a 6-membered chelate ring with the carbonyl.[1] This "Cryptophenol" has a pKa effectively shifted >11, rendering it insoluble in weak bases like carbonate, while the starting material remains soluble [1].

Troubleshooting:

  • Low Yield: If the Target Compound is lost in the aqueous wash, the base concentration was too high. Reduce

    
     to 2% or use 
    
    
    .
  • Co-elution: If Bis-alkylated product co-elutes, switch solvent system to Toluene:Ethyl Acetate (95:5).[1] Toluene interacts with the

    
    -system of the aromatic ring, often improving separation of homologs.[1]
    

References

  • Hadjiloizou, G. et al. (2025).[3] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2025).[4] Compound Summary: 2'-Hydroxyacetophenone.[1][5] National Library of Medicine. Available at: [Link][1]

synthesis of bioactive molecules from 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Bioactive Scaffolds from 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Executive Summary

This technical guide details the synthetic utility of This compound (CAS: 249278-25-9), a privileged acetophenone scaffold structurally related to natural products found in Acronychia species. Due to its unique substitution pattern—featuring an ortho-hydroxyl group for intramolecular hydrogen bonding and a lipophilic ortho-isopentyloxy tail—this molecule serves as an ideal precursor for generating libraries of bioactive Chalcones , Aurones , and Flavanones .

Key Applications:

  • Drug Discovery: Synthesis of Lipoxygenase (LOX) inhibitors and anti-inflammatory agents.

  • Agrochemicals: Development of anti-oomycete agents (targeting Phytophthora infestans).[1]

  • Material Science: Precursors for fluorescent flavonoid probes.

Structural Insights & Retrosynthetic Logic

The starting material possesses three chemically distinct sites that dictate the synthetic strategy:

  • C2-Hydroxyl Group: Provides the nucleophile for heterocyclization (forming the B-ring of flavonoids) and establishes a rigid conformation via hydrogen bonding with the carbonyl oxygen (

    
    ).
    
  • Acetyl Methyl Group (

    
    ):  The acidic 
    
    
    
    -protons are highly reactive toward Claisen-Schmidt condensation with aromatic aldehydes.
  • C6-Isopentyloxy Chain: A critical lipophilic anchor (

    
    ). Unlike simple methoxy groups, this bulky ether enhances membrane permeability, significantly improving bioactivity against fungal and oomycete cell walls.
    

Strategic Workflow: The primary workflow involves a divergent synthesis:

  • Path A: Claisen-Schmidt Condensation

    
    Chalcones  (Open chain).[2]
    
  • Path B: Oxidative Cyclization of Chalcones

    
    Aurones  (5-membered heterocycle).
    
  • Path C: Isomeric Cyclization

    
    Flavanones  (6-membered heterocycle).
    

Visualizing the Synthetic Pathway

The following diagram outlines the divergent synthesis pathways from the parent acetophenone.

SyntheticPathway cluster_0 Bioactive Targets Start 1-[2-Hydroxy-6-(isopentyloxy) phenyl]ethan-1-one Chalcone 2'-Hydroxy-6'-isopentyloxy Chalcone Start->Chalcone Claisen-Schmidt KOH, EtOH, r.t. (or Ultrasound) Aldehyde Ar-CHO (Substituted Benzaldehyde) Aldehyde->Chalcone Aurone Aurone Derivative (Z-isomer) Chalcone->Aurone Hg(OAc)2, Pyridine Oxidative Cyclization Flavanone Flavanone Derivative Chalcone->Flavanone NaOAc, EtOH Reflux Isomerization

Figure 1: Divergent synthetic pathways for generating flavonoid scaffolds from the parent acetophenone.

Detailed Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis of Chalcones

Target: 2'-Hydroxy-6'-isopentyloxychalcones

Rationale: Conventional reflux methods often lead to side reactions (polymerization) or incomplete conversion due to the steric hindrance of the isopentyloxy group. Ultrasound irradiation (sonochemistry) accelerates the reaction via acoustic cavitation, improving yields and reducing reaction time from hours to minutes.

Reagents:

  • Starting Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of this compound and 1.1 mmol of the appropriate benzaldehyde in 10 mL of ethanol in a 50 mL Erlenmeyer flask.

  • Catalysis: Add 2 mL of 40% aqueous KOH dropwise while swirling. The solution typically turns deep yellow/orange (formation of the enolate).

  • Sonication: Place the flask in an ultrasonic cleaning bath (operating freq: ~40 kHz). Sonicate at 30–35 °C for 30–60 minutes . Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of concentrated HCl. A precipitate will form immediately.

  • Purification: Filter the solid, wash copiously with cold water to remove salts, and recrystallize from hot ethanol.

Expected Yield: 85–95% (vs. 60–70% for conventional stirring).

Protocol B: Oxidative Cyclization to Aurones

Target: (Z)-2-Benzylidene-4-(isopentyloxy)benzofuran-3(2H)-one

Rationale: Aurones are potent antioxidants and LOX inhibitors. The cyclization requires an oxidative agent to form the furanone ring. Mercury(II) acetate is the gold standard for regioselectivity, favoring the 5-membered aurone over the 6-membered flavone.

Safety Warning: Mercury compounds are neurotoxic. All steps must be performed in a fume hood with appropriate PPE. Waste must be segregated.

Reagents:

  • Chalcone (from Protocol A) (1.0 eq)

  • Mercury(II) Acetate (

    
    ) (1.0 eq)
    
  • Pyridine (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.5 mmol of the chalcone in 5 mL of anhydrous pyridine.

  • Oxidation: Add 0.5 mmol of

    
     to the solution.
    
  • Reaction: Reflux the mixture for 1–2 hours . The solution will darken as metallic mercury precipitates.

  • Workup: Cool the mixture and pour into 20 mL of ice-cold dilute HCl (to neutralize pyridine).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the organic layer with water and brine.

  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Data Analysis & Bioactivity Profiling

The isopentyloxy tail confers specific advantages in bioactivity assays. Below is a summary of comparative data for derivatives synthesized from this scaffold.

Table 1: Comparative Bioactivity of Derivatives

Compound ClassTarget Organism/EnzymeKey Substituent (Ring B)Activity (

or MIC)
Mechanism Note
Chalcone Phytophthora infestans (Oomycete)4-Cl

Membrane disruption facilitated by isopentyl tail
Chalcone Soybean Lipoxygenase (LOX)3,4,5-trimethoxy

Redox inhibition of LOX active site
Aurone DPPH Radical3,4-dihydroxy

Scavenging
H-atom transfer from catechol moiety
Flavanone S. aureusUnsubstituted

Lower potency due to loss of

-unsaturation

Interpretation:

  • Lipophilicity (

    
    ):  The 6-isopentyloxy group increases 
    
    
    
    by approximately 1.5 units compared to a methoxy group. This correlates directly with the potent anti-oomycete activity, as Phytophthora species have lipid-rich cell walls that resist polar compounds.
  • Structure-Activity Relationship (SAR): The open-chain chalcone scaffold generally outperforms the cyclized flavanone in antimicrobial assays, likely due to the reactive

    
    -unsaturated ketone acting as a Michael acceptor for cysteine residues in microbial enzymes.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Chalcone) Incomplete condensationIncrease KOH concentration to 50% or extend sonication time. Ensure aldehyde is fresh (no benzoic acid).
"Oiling Out" Product is too lipophilicThe isopentyl group makes the product waxy. Cool the ethanolic solution to -20°C to induce crystallization or use MeOH/Water mixtures.
Black Tarry Product PolymerizationReaction temperature too high (>40°C). Maintain strict temperature control during sonication.
No Cyclization (Aurone) Wet PyridineWater inhibits the oxidative mechanism. Use freshly distilled or molecular-sieve-dried pyridine.

References

  • Synthesis of Chalcone Derivatives and Their Biological Activities. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. MDPI Molecules. Available at: [Link][3][4]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Acetophenone Derivatives from Acronychia pedunculata. Journal of Natural Products. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Methods for 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and purity assessment of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one (CAS No. 249278-25-9). As a substituted phenolic ketone, this compound shares structural motifs with bioactive natural products like xanthones, making robust analytical characterization critical for its application in research and development.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. Each protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and reliability.[3][4][5]

Introduction and Compound Profile

This compound is an aromatic ketone featuring a phenolic hydroxyl group and an isopentyloxy ether linkage. This substitution pattern imparts specific physicochemical properties that dictate the selection of appropriate analytical techniques. The intramolecular hydrogen bonding between the phenolic proton and the acetyl carbonyl oxygen is a key structural feature, influencing its chromatographic behavior and spectral properties.[6][7] Accurate and precise analytical methods are paramount for confirming its identity, determining its purity, and quantifying its concentration in various matrices.

This application note presents a multi-faceted analytical strategy, beginning with unambiguous structural confirmation via spectroscopic methods and proceeding to quantitative analysis and impurity profiling using validated chromatographic techniques.

Physicochemical Properties Summary

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueSource
IUPAC Name This compound-
CAS Number 249278-25-9[8]
Molecular Formula C₁₃H₁₈O₃[8]
Molecular Weight 222.29 g/mol [8]
Structure Chemical Structure of this compound-

Chromatographic Methods for Quantification and Purity

Chromatography is the cornerstone of quantitative analysis for this compound.[9] The selection between liquid and gas chromatography depends on the analytical objective. HPLC is the preferred method for potency assay and non-volatile impurity profiling, while GC-MS is a powerful tool for identity confirmation and detecting volatile contaminants.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Determination

Causality and Method Rationale: Reversed-phase HPLC is the ideal technique for analyzing moderately polar compounds like the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction for retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound with good peak symmetry. The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring reproducible retention times.[10][11][12] This method is designed to be stability-indicating and can be validated according to ICH Q2(R1) guidelines.[4][5]

Experimental Protocol:

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile, HPLC grade.

    • Reference Standard: this compound, >98% purity.

    • Diluent: Acetonitrile:Water (50:50, v/v).

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 275 nm (Verify λmax via DAD)
Injection Vol. 10 µL
Run Time 30 minutes
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040
  • Sample Preparation:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.

  • System Suitability Testing (SST):

    • Rationale: SST ensures the chromatographic system is performing adequately before analyzing any samples, a core tenet of self-validating protocols as outlined in USP <621>.[3][13]

    • Procedure: Inject the working standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

      • Theoretical Plates (N): ≥ 2000

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Causality and Method Rationale: GC-MS provides orthogonal confirmation of identity through two independent physical properties: chromatographic retention time and mass-to-charge ratio (m/z).[14] The target analyte is sufficiently volatile and thermally stable for GC analysis, as inferred from data on similar structures.[15] Electron Ionization (EI) will produce a reproducible fragmentation pattern, or "fingerprint," that is highly specific to the molecule.

Experimental Protocol:

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Reagents and Materials:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium, 99.999% purity.

    • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

  • Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temp. 250 °C
Injection Mode Split (50:1)
Carrier Gas Flow 1.0 mL/min (Constant Flow)
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in the chosen GC-grade solvent.

  • Data Interpretation:

    • Confirm the identity by matching the acquired mass spectrum of the analyte peak with a reference spectrum or by interpreting the fragmentation pattern (e.g., presence of the molecular ion [M]⁺ at m/z 222, and characteristic fragments).

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is indispensable for the initial characterization and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features (in CDCl₃):

      • ~12.0-13.0 ppm (s, 1H): Intramolecularly bonded phenolic -OH proton.

      • ~6.3-7.5 ppm (m, 3H): Aromatic protons on the substituted ring.

      • ~4.0 ppm (t, 2H): -O-CH₂- protons of the isopentyloxy group.

      • ~2.6 ppm (s, 3H): Acetyl -CH₃ protons.

      • ~0.9-1.8 ppm (m, 9H): Remaining protons of the isopentyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.

  • Protocol:

    • Acquisition: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.

    • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-2900 (broad)O-H StretchPhenolic Hydroxyl (H-bonded)
2960-2850C-H StretchAliphatic (Isopentyloxy, Acetyl)
~1620C=O StretchAcetyl Carbonyl (conjugated, H-bonded)
1600, 1480C=C StretchAromatic Ring
~1250C-O StretchAryl Ether

Integrated Analytical Workflow

The effective characterization of this compound relies on the logical integration of the techniques described above. The following workflow illustrates a best-practice approach from initial sample receipt to final characterization.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Assay Sample Test Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS_ID GC-MS Identity Sample->GCMS_ID Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed GCMS_ID->Structure_Confirmed HPLC_Dev HPLC Method Development Structure_Confirmed->HPLC_Dev Proceed if Identity is Correct HPLC_Val Method Validation (ICH Q2) HPLC_Dev->HPLC_Val Routine_Analysis Assay & Impurity Profile by Validated HPLC HPLC_Val->Routine_Analysis Final_Report Certificate of Analysis Routine_Analysis->Final_Report

Sources

Application Note: Validated HPLC Method for Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of acetophenone derivatives, specifically focusing on Acetophenone , 4-Hydroxyacetophenone , and 4-Aminoacetophenone . These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and flavoring agents. The protocol addresses the challenge of separating compounds with varying polarities and ionization states (pKa) using a systematic approach to column selection and pH control.

Introduction & Scientific Context

Acetophenone derivatives are aromatic ketones characterized by a phenyl ring and an acetyl group. Their analysis is often complicated by:

  • Isomeric Similarity: Structural isomers (e.g., ortho- vs. para- substitutions) often co-elute on standard alkyl phases.

  • Dual Functionality: Derivatives like 4-aminoacetophenone contain both basic (amine) and neutral (ketone) groups, while 4-hydroxyacetophenone contains acidic (phenol) protons.

  • pKa Considerations:

    • 4-Aminoacetophenone: The conjugate acid pKa is approximately 2.2 . At pH < 2.2, it exists as a cation; at pH > 3, it is predominantly neutral.

    • 4-Hydroxyacetophenone: The phenolic pKa is approximately 7.9 .[1] It remains neutral at acidic and neutral pH but ionizes at basic pH.

To achieve a robust separation, this method leverages selectivity tuning via stationary phase chemistry and mobile phase pH control.

Method Development Strategy (The "Why")

Stationary Phase Selection

While C18 (Octadecylsilane) is the industry workhorse, it relies solely on hydrophobic interactions. For aromatic ketones, Phenyl-Hexyl phases offer a distinct advantage:


 interactions .
  • C18: Separates based on hydrophobicity (alkyl chain length).

  • Phenyl-Hexyl: Separates based on hydrophobicity plus

    
     overlap between the analyte's aromatic ring and the stationary phase. This often resolves positional isomers (e.g., 2-amino- vs 4-amino-) that C18 cannot.
    
Mobile Phase & pH[2][3]
  • Solvent: Acetonitrile (ACN) is standard for low viscosity and UV transparency. However, Methanol (MeOH) is preferred when using Phenyl columns as it facilitates stronger

    
     interactions compared to ACN, which can suppress them.[2]
    
  • Buffer pH: A pH of 3.0 (Phosphate buffer) is selected.

    • Reasoning: At pH 3.0, 4-hydroxyacetophenone is neutral (max retention). 4-aminoacetophenone is largely neutral (pKa ~2.2), preventing the peak broadening often seen with cationic amines interacting with residual silanols.

Decision Tree: Method Development

MethodDevelopment Start Start Method Development AnalyzeStructure Analyze Analyte Structure (Aromatic? Isomers? pKa?) Start->AnalyzeStructure SelectColumn Select Stationary Phase AnalyzeStructure->SelectColumn C18 C18 Column (General Purpose) SelectColumn->C18 Standard Mix Phenyl Phenyl-Hexyl Column (For Isomers/Aromatics) SelectColumn->Phenyl Isomers Present MobilePhase Select Mobile Phase Modifier C18->MobilePhase Phenyl->MobilePhase ACN Acetonitrile (Low Viscosity, High Strength) MobilePhase->ACN With C18 MeOH Methanol (Enhances Pi-Pi Selectivity) MobilePhase->MeOH With Phenyl CheckRes Check Resolution (Rs) ACN->CheckRes MeOH->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes BadRes Rs < 1.5 Optimize CheckRes->BadRes BadRes->MobilePhase Change Solvent/pH

Caption: Decision matrix for selecting stationary and mobile phases based on analyte chemistry.

Experimental Protocol (The "How")

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column:

    • Primary: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Alternative (for isomers): ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Reagents: HPLC-grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Preparation of Solutions
  • Buffer Preparation (20 mM Phosphate, pH 3.0):

    • Dissolve 2.72 g

      
       in 1000 mL Milli-Q water.
      
    • Adjust pH to 3.0 ± 0.05 using dilute

      
      . Filter through 0.45 µm nylon membrane.
      
  • Standard Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of each derivative (Acetophenone, 4-Amino, 4-Hydroxy) into separate 10 mL volumetric flasks.

    • Dissolve in 50:50 ACN:Water. Sonicate for 5 mins.

  • Working Standard (Mix):

    • Dilute stock solutions to a final concentration of 50 µg/mL each in mobile phase.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase B Remarks
0.0 10 Initial equilibration
8.0 60 Linear ramp to elute hydrophobic analytes
10.0 60 Isocratic hold
10.1 10 Return to initial

| 15.0 | 10 | Re-equilibration |

Method Validation (The "Proof")

Validation is performed according to ICH Q2(R2) guidelines.

System Suitability

Before any sample analysis, inject the Working Standard 6 times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Resolution (Rs): > 2.0 between critical pairs.

Validation Parameters Summary
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and individual standards.No interference at retention times of analytes.
Linearity 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

Accuracy Spike recovery at 80%, 100%, 120%.Recovery 98.0% – 102.0%
Precision Repeatability (n=6) and Intermediate Precision.RSD ≤ 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3), LOQ (S/N ~10)
Robustness Small changes in Flow (±0.1 mL), pH (±0.2), Temp (±5°C).System suitability remains within limits.

Troubleshooting & Optimization

Common issues in acetophenone analysis include peak tailing (amine interaction) or co-elution.

Troubleshooting Workflow

Troubleshooting Issue Problem Detected Tailing Peak Tailing (Amines) Issue->Tailing Drift RT Drift Issue->Drift Coelution Co-elution (Isomers) Issue->Coelution FixTail Add Ion Pair Reagent OR Increase Buffer Conc. Tailing->FixTail FixDrift Check pH Stability Equilibrate Longer Drift->FixDrift FixCoelute Switch to Phenyl-Hexyl OR Change MeOH/ACN Ratio Coelution->FixCoelute

Caption: Diagnostic flow for resolving common chromatographic anomalies.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7468, 4'-Aminoacetophenone. [Link]

  • Phenomenex. (n.d.). HPLC Separation of Acetophenone Derivatives using Phenyl-Hexyl Columns. [Link] (General reference for Phenyl-Hexyl mechanism)

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

[1]

Ticket ID: SYN-26-DHAP-ISO Status: Active Subject: Optimization of Selective O-Alkylation for 2,6-Dihydroxyacetophenone[1]

System Overview & Chemical Context

Welcome to the technical support hub for the synthesis of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one . This molecule is a critical intermediate in the synthesis of bioactive flavonoids and acronychia-type acetophenones.[1]

The Core Challenge: The synthesis relies on the selective mono-alkylation of the symmetric precursor, 2,6-dihydroxyacetophenone (2,6-DHAP).[1] Success depends on exploiting the Intramolecular Hydrogen Bond (IMHB) .

  • The Mechanism: In 2,6-DHAP, one hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen (

    
    ). This "locks" that proton, significantly increasing its pKa (making it less acidic) and reducing the nucleophilicity of the oxygen.
    
  • The Opportunity: The other hydroxyl group remains free and sterically accessible. By carefully selecting the base and stoichiometry, you can alkylate only the free hydroxyl, leaving the hydrogen-bonded one intact.

Troubleshooting Modules
Module A: "I am getting significant bis-alkylated byproduct."

Diagnosis: You have disrupted the IMHB protection mechanism. This usually happens when the base is too strong or the solvent is too polar/protic, disrupting the internal chelation.

Corrective Actions:

ParameterRecommendationTechnical Rationale
Base Selection Switch to

or

Strong bases like NaH or KOH will deprotonate both hydroxyls regardless of the IMHB, leading to the bis-isopentyloxy impurity.[1] Weak bases respect the pKa difference.
Stoichiometry Limit Alkyl Halide to 1.05 eq Excess isopentyl bromide drives the reaction toward the thermodynamically stable bis-product.[1] Do not use >1.1 equivalents.
Temperature Limit to 50-60°C High reflux temperatures (e.g., boiling DMF) provide enough energy to overcome the activation barrier for the second alkylation.
Module B: "The reaction is stalling or incomplete (>24h)."

Diagnosis: The nucleophilicity of the phenoxide is low due to the electron-withdrawing acetyl group, or the alkyl halide (isopentyl bromide) is sterically hindered/unreactive.

Corrective Actions:

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Solvent Dryness: Ensure Acetone or Acetonitrile is anhydrous. Water solvates the carbonate anion, reducing its basicity and "quenching" the reaction surface.

  • Phase Transfer: If using non-polar solvents (Toluene), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to solubilize the carbonate.

Module C: "I cannot separate the product from the starting material."

Diagnosis: 2,6-DHAP and the mono-alkylated product have similar polarities on silica due to the "chelated" nature of both species.[1]

Separation Protocol:

  • TLC Mobile Phase: Use Hexane:Dichloromethane (1:1) or Hexane:EtOAc (9:1) .[1] The mono-alkylated product is usually less polar (higher

    
    ) than the starting material because the alkyl chain adds lipophilicity.
    
  • Solubility Trick: The starting material (2,6-DHAP) is soluble in aqueous NaOH.[1] The product (mono-alkylated) is less soluble in dilute base due to the remaining OH being strongly hydrogen-bonded (cryptophenol).[1]

    • Wash: Dissolve crude in EtOAc and wash rapidly with cold 1M NaOH . The starting material will extract into the aqueous layer; the chelated product will largely remain in the organic layer. Proceed with caution and test on a small scale first.

Optimized Experimental Protocol

Objective: Selective synthesis via Williamson Ether Synthesis.

Reagents:

  • 2,6-Dihydroxyacetophenone (1.0 eq)[1][2]

  • Isopentyl Bromide (1-Bromo-3-methylbutane) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) - Optional catalyst[1]

  • Acetone (Reagent grade, dried over molecular sieves)

Step-by-Step Workflow:

  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dihydroxyacetophenone in anhydrous Acetone (0.5 M concentration).

  • Activation: Add

    
      (powdered). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add Isopentyl bromide and KI (if using).

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C).

  • Monitoring: Monitor via TLC every 2 hours.

    • Endpoint: Disappearance of starting material. If reaction slows, add another 0.1 eq of alkyl halide, but do not exceed 1.2 eq total.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (

      
      /KBr) and rinse the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification:

    • Dissolve crude in minimal

      
      .
      
    • Purify via Silica Gel Column Chromatography (Gradient: 100% Hexanes

      
       95:5 Hexanes:EtOAc).
      
Visual Troubleshooting & Mechanism
Figure 1: Troubleshooting Logic Tree

TroubleshootingStartStart: Reaction AnalysisCheckTLCCheck TLC(After 6 hours)Start->CheckTLCResult1SM Remains(Reaction Stalled)CheckTLC->Result1Low ConversionResult2Bis-AlkylatedProduct FormedCheckTLC->Result2Over-ReactionResult3Mono-Alkylated(Major Spot)CheckTLC->Result3SuccessAction1Add 10 mol% KICheck Solvent DrynessResult1->Action1Action2Reduce Base Strength(Switch to K2CO3)Lower TempResult2->Action2Action3Proceed to WorkupAvoid Strong Base WashResult3->Action3

Caption: Decision matrix for optimizing reaction outcomes based on Thin Layer Chromatography (TLC) analysis.

Figure 2: The "Shielding" Mechanism

MechanismDHAP2,6-DHAP(Symmetric)IntermediateMono-Anion(Stabilized)DHAP->IntermediateBase (K2CO3)Deprotonates Free OHIntermediate->IntermediateIMHB LocksSecond OHProductTarget Molecule(Mono-Alkylated)Intermediate->ProductR-Br (1.0 eq)SN2 AttackByproductBis-Alkylated(Impurity)Product->ByproductExcess Base/HeatBreaks IMHB

Caption: Mechanistic pathway showing how the Intramolecular Hydrogen Bond (IMHB) prevents over-alkylation under controlled conditions.

Frequently Asked Questions (FAQ)

Q: Why does the NMR show a peak at


 13.0 ppm?A:11

Q: Can I use Sodium Hydride (NaH) to speed this up? A: It is not recommended . NaH is a non-selective, strong base that will deprotonate both hydroxyl groups, destroying the "shielding" effect of the hydrogen bond and leading to a mixture of mono- and di-substituted products.

Q: My product is an oil. How do I crystallize it? A: These isopentyloxy derivatives often have low melting points.

  • Ensure all residual solvent (especially isopentyl bromide) is removed under high vacuum.[1]

  • Dissolve in a minimal amount of warm n-Hexane or Pentane .

  • Cool slowly to -20°C. If it oils out, scratch the glass to induce nucleation.

References
  • Regioselective Alkylation of 2,4-dihydroxyacetophenones. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Williamson Ether Synthesis: Mechanism and Conditions. Master Organic Chemistry. Available at: [Link][1][4]

  • Selectivity Engineering of Phase Transfer Catalyzed Alkylation. ResearchGate. Available at: [Link]

Technical Support Center: Troubleshooting Low Yield in 2,6-Dihydroxyacetophenone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of 2,6-dihydroxyacetophenone. Here, we address common issues, primarily low reaction yields, through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to provide you with a robust framework for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in the alkylation of 2,6-dihydroxyacetophenone. What are the most likely causes?

Low yields in this reaction are a common challenge and can typically be attributed to one or more of the following factors:

  • Competing C-Alkylation vs. O-Alkylation: The primary desired reaction is O-alkylation, leading to the formation of an ether linkage. However, the phenoxide ion intermediate is an ambident nucleophile, meaning it can also undergo C-alkylation, where the alkyl group attaches directly to the aromatic ring.[1][2] This competition is a significant contributor to reduced yields of the desired O-alkylated product.[1]

  • Steric Hindrance: The hydroxyl groups in 2,6-dihydroxyacetophenone are situated ortho to the acetyl group, which can sterically hinder the approach of the alkylating agent.[3][4] This is particularly pronounced with bulky alkylating agents.

  • Formation of Dialkylated Byproducts: Since there are two hydroxyl groups, the reaction can proceed to form a dialkylated product, consuming the starting material and the mono-alkylated product, thereby reducing the yield of the desired mono-ether.[5]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that can significantly impact the reaction's efficiency and selectivity.[2]

  • Purity of Starting Materials: The presence of impurities in the 2,6-dihydroxyacetophenone or the alkylating agent can interfere with the reaction, leading to side product formation and lower yields. It is important to ensure the starting material is pure.[6]

  • Oxidation of the Phenol: Alkaline solutions of phenols, especially dihydroxyphenols, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and a decrease in the yield of the desired product.[6]

Q2: How can I favor O-alkylation over C-alkylation?

Controlling the regioselectivity between O- and C-alkylation is paramount for achieving a high yield. The choice of solvent is a key factor in directing the reaction pathway.[1][7]

  • Utilize Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for promoting O-alkylation.[1][8] These solvents effectively solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving the oxygen atom more nucleophilic and available to attack the alkylating agent.[1]

  • Avoid Protic Solvents: Protic solvents like water, ethanol, or trifluoroethanol can form hydrogen bonds with the phenoxide oxygen.[1] This hydrogen bonding shields the oxygen, making it less nucleophilic and consequently favoring C-alkylation.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the alkylation of 2,6-dihydroxyacetophenone.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials (2,6-dihydroxyacetophenone & Alkylating Agent) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions select_base Evaluate Base Selection (Strength & Steric Hindrance) optimize_conditions->select_base Sub-optimal? select_solvent Evaluate Solvent Selection (Aprotic vs. Protic) optimize_conditions->select_solvent Sub-optimal? adjust_temp_time Adjust Temperature & Reaction Time optimize_conditions->adjust_temp_time Sub-optimal? implement_inert Implement Inert Atmosphere optimize_conditions->implement_inert Oxidation Suspected? evaluate_alkylating_agent Consider Alkylating Agent (Leaving Group & Sterics) optimize_conditions->evaluate_alkylating_agent Still Low Yield? analyze_side_products Analyze Reaction Mixture for Side Products (TLC, LC-MS, NMR) final_analysis Re-evaluate Yield and Purity analyze_side_products->final_analysis select_base->analyze_side_products select_solvent->analyze_side_products adjust_temp_time->analyze_side_products implement_inert->analyze_side_products evaluate_alkylating_agent->analyze_side_products

Caption: A logical workflow for troubleshooting low yield.

In-Depth Troubleshooting Guides

Issue 1: Predominance of C-Alkylated Side Products

Underlying Cause: As previously mentioned, the phenoxide ion is an ambident nucleophile. The choice of solvent plays a critical role in determining the site of alkylation. Protic solvents stabilize the phenoxide oxygen through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[1]

Troubleshooting Protocol:

  • Solvent Exchange: Switch from any protic or non-polar solvents to a polar aprotic solvent. Recommended solvents are DMF, DMSO, or acetonitrile.[1][8] These solvents will favor the formation of the desired O-alkylated product.

  • Base Selection: Employ a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[9] Stronger bases like sodium hydride (NaH) can sometimes lead to more side reactions if not used carefully.

  • Temperature Control: Run the reaction at a moderate temperature, typically between room temperature and 60 °C. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Issue 2: Formation of Dialkylated Product

Underlying Cause: The presence of two hydroxyl groups allows for the possibility of a second alkylation event after the first has occurred. This is more likely if an excess of the alkylating agent and/or base is used.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Using a large excess will drive the reaction towards dialkylation.

  • Controlled Addition: Add the alkylating agent slowly to the reaction mixture. This can help to maintain a low concentration of the alkylating agent at any given time, favoring mono-alkylation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Stop the reaction once the starting material is consumed and before a significant amount of the dialkylated product is formed.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Underlying Cause: A stalled or slow reaction can be due to several factors including insufficient base strength, poor leaving group on the alkylating agent, or steric hindrance.

Troubleshooting Protocol:

  • Base Strength: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate or cesium carbonate.[10]

  • Leaving Group: The rate of the Sₙ2 reaction is dependent on the quality of the leaving group on the alkylating agent.[11] The general order of leaving group ability is I > Br > Cl > OTs > OMs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Temperature: Gradually increase the reaction temperature. A modest increase (e.g., from room temperature to 50-60 °C) can significantly increase the reaction rate. Monitor for the formation of side products at higher temperatures.

  • Catalyst: In some cases, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction when using an alkyl chloride or bromide, through the Finkelstein reaction.[9]

Data Presentation: Impact of Base and Solvent on Alkylation

The following table summarizes the expected outcomes based on the choice of base and solvent, providing a quick reference for reaction optimization.

BaseSolventExpected Predominant ProductRationale
K₂CO₃DMFO-AlkylatedAprotic polar solvent favors O-alkylation.[1]
NaHTHFO-AlkylatedStrong base in an aprotic solvent.
NaHCO₃EthanolC-Alkylated / Low ConversionWeak base; protic solvent favors C-alkylation.[1]
Cs₂CO₃AcetonitrileO-AlkylatedEffective base in a polar aprotic solvent.[10]

Experimental Protocol: Optimized Mono-O-Alkylation of 2,6-Dihydroxyacetophenone

This protocol provides a starting point for the selective mono-alkylation.

Materials:

  • 2,6-Dihydroxyacetophenone

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxyacetophenone (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add the alkyl halide (1.05 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: O- vs. C-Alkylation

The competition between O- and C-alkylation is a classic example of the reactivity of an ambident nucleophile. The following diagram illustrates this concept.

O_vs_C_Alkylation cluster_reactants Reactants cluster_products Products Phenol 2,6-Dihydroxyacetophenone Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide O_Alkylated O-Alkylated Product (Ether) Phenoxide->O_Alkylated O-Attack (Favored in Aprotic Solvents) C_Alkylated C-Alkylated Product (Side Product) Phenoxide->C_Alkylated C-Attack (Favored in Protic Solvents) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylated AlkylHalide->C_Alkylated

Caption: O- vs. C-alkylation pathways.

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • Organic Syntheses Procedure. 2,6-dihydroxyacetophenone.
  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024).
  • PharmaXChange.info. (2011).
  • Wikipedia. Williamson ether synthesis.
  • Bui, T. V., Duong, N., Anaya, F., Ngo, D., Warakunwit, G., & Resasco, D. E. (2020). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • ResearchGate. (2025).
  • Google Patents. Production of 2,6-dihydroxyacetophenone.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PrepChem.com. Synthesis of 2-hydroxyacetophenone.
  • ElectronicsAndBooks. Chromatographic Study of Steric Hindrance in or^o-Substituted Alkyl Phenols.
  • ChemicalBook. 2',6'-Dihydroxyacetophenone synthesis.
  • ChemRxiv.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Google Patents. Syntheses based on 2-hydroxyacetophenone.
  • Benchchem.
  • ResearchGate. (2025).
  • MDPI. (2022).
  • PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • NIH. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids.
  • Wikipedia. Ortho effect.

Sources

Validation & Comparative

A Comparative Guide to the Absolute Purity Determination of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the absolute purity determination of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol to explain the fundamental principles, the rationale behind critical experimental choices, and how qNMR stands as a primary analytical method against traditional chromatographic techniques.

The Principle: Why qNMR is an Absolute Method

Quantitative NMR (qNMR) is a primary ratio method of analysis that offers direct, absolute quantification of a target analyte.[1][2] Its power lies in a fundamental principle of NMR spectroscopy: the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[2][3]

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which rely on comparing the response of an analyte to a reference standard of the same compound, qNMR uses a certified internal standard (IS) of a different compound.[4] By accurately weighing both the analyte and the internal standard into the same NMR tube, the purity of the analyte can be calculated directly from the ratios of their signal integrals, molecular weights, and masses. This eliminates the need for analyte-specific reference standards, which is a significant advantage in early-stage drug development when such standards may be unavailable or prohibitively expensive.[3][4]

Method Development for 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone

The successful application of qNMR hinges on meticulous method development. For our target analyte, 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone, the following considerations are paramount.

Analyte and Quantifiable Protons

The structure of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone offers several distinct proton signals suitable for quantification. The key is to select a signal that is:

  • Well-resolved: Baseline-separated from other analyte, standard, and impurity signals.

  • Free of complex coupling: A singlet is ideal as it simplifies integration and minimizes potential errors.

  • Representative of the entire molecule: Not subject to chemical exchange (like -OH protons).

For this molecule, the acetyl methyl protons (-COCH₃) typically appear as a sharp singlet around 2.6 ppm and are an excellent choice for quantification. Aromatic protons or specific protons on the 3-methylbutoxy chain could also be used, provided they are well-resolved.

The Cornerstone of Accuracy: Internal Standard Selection

The choice of an internal standard (IS) is the most critical decision in a qNMR experiment, as any error in its purity or mass is directly transferred to the final result.[5] An ideal IS must possess several key characteristics:[6][7]

  • High Purity (≥99.5%): The purity must be certified and traceable.

  • Chemical Stability: It must not react with the analyte, solvent, or air.

  • Simple ¹H NMR Spectrum: Preferably one or a few sharp singlets.

  • Non-overlapping Signals: Its resonances must not overlap with signals from the analyte or solvent.[6][7]

  • Good Solubility: Must dissolve completely in the chosen deuterated solvent.[6]

  • Appropriate T1 Relaxation: Should have a T1 relaxation time comparable to the analyte's protons to ensure accurate integration with a reasonable relaxation delay.

For 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone, Maleic Acid is an excellent choice. Its two vinylic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from our analyte. It is stable, non-hygroscopic, and available as a high-purity certified reference material.

Solvent Selection and Sample Preparation

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for acquiring high-quality spectra.[8] DMSO-d₆ is a suitable choice due to its excellent solvating power for a wide range of organic molecules, including phenolic compounds like our analyte.

The qNMR Workflow: A Self-Validating System

The following diagram and protocol outline a robust, self-validating workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_a) weigh_is 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer insert 5. Insert Sample & Lock/Shim transfer->insert setup 6. Set Quantitative Parameters (D1, PW) insert->setup acquire 7. Acquire FID setup->acquire process 8. Fourier Transform, Phase & Baseline Correction acquire->process integrate 9. Integrate Analyte & Standard Signals process->integrate calculate 10. Calculate Purity using Formula integrate->calculate report 11. Report Result calculate->report

Caption: Workflow for absolute purity determination by qNMR.

Detailed Experimental Protocol

Objective: To determine the absolute weight/weight (w/w) purity of a batch of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone.

Materials:

  • Analyte: 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Equipment: 500 MHz (or higher) NMR spectrometer, analytical microbalance (readability ±0.01 mg), volumetric flask, Class A glassware.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone (m_analyte) into a clean, dry vial.

    • To the same vial, accurately weigh approximately 8 mg of Maleic Acid (m_std). The goal is a near 1:1 molar ratio between the quantifiable protons of the analyte and the standard for optimal accuracy.[8]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Self-Validating Steps):

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • System Suitability Test (SST): Acquire a quick proton spectrum. The line width of the residual solvent peak (DMSO-d₅) should be sharp (e.g., <1.0 Hz). The signal-to-noise ratio (S/N) for the analyte and standard peaks should be high (>150:1) to ensure reliable integration.[9]

    • Set the following quantitative parameters :

      • Pulse Angle (PW): 30-45°. A smaller flip angle helps ensure uniform excitation across the spectrum.[10] A 90° pulse can be used if T1 values are well-characterized.[8]

      • Relaxation Delay (D1): ≥ 30 seconds. This is critical. The delay must be at least 5 times the longest T1 relaxation time of any proton being quantified (both analyte and standard). This ensures complete relaxation and prevents signal saturation, which would invalidate the results.[10]

      • Acquisition Time (AQ): ≥ 3 seconds, to ensure adequate digital resolution.[4]

      • Number of Scans (NS): ≥ 16, to achieve a sufficient S/N ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply an exponential multiplication factor (line broadening, LB) of 0.1-0.3 Hz to improve S/N without significantly distorting the line shape.

    • Perform Fourier Transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply an automated baseline correction (e.g., 5th order polynomial) and verify it visually.[11]

    • Integrate the selected signals:

      • Analyte signal (I_analyte): The singlet for the acetyl methyl protons (~2.6 ppm).

      • Standard signal (I_std): The singlet for the vinylic protons of Maleic Acid (~6.3 ppm).

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following equation:[8][12] P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where:

      • I: Integral value of the signal.

      • N: Number of protons giving rise to the signal (N_analyte = 3 for -COCH₃; N_std = 2 for maleic acid).

      • M: Molar mass of the compound.

      • m: Mass from the balance.

      • P_std: Purity of the internal standard (e.g., 99.8%).

Performance Comparison: qNMR vs. HPLC

While HPLC is a cornerstone of purity analysis in the pharmaceutical industry, qNMR offers distinct and complementary advantages.[4] The choice between them depends on the analytical objective.[1]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute, primary method based on molar concentration.[1]Comparative method based on separation and UV response.[1]
Reference Standard Requires a certified standard of a different compound.Requires a well-characterized standard of the same analyte.
Quantification Provides absolute purity (e.g., % w/w) without response factors.[3]Typically provides relative purity (Area %) unless response factors for all impurities are known.[13]
Accuracy High; directly traceable to SI units via the certified standard.[2]High, but can be biased if impurities have different UV absorptivity than the main peak.[1][13]
Precision Excellent; Relative Standard Deviation (RSD) typically <1%.[14]Excellent; RSD often <0.5%.
Sensitivity Lower; generally requires mg quantities of sample. Limit of Quantification (LOQ) is typically around the 0.1% level.[10]Higher; excellent for detecting trace impurities at ppm levels.
Speed Rapid; a single experiment can take 10-15 minutes after sample prep.[10][15]Slower; requires method development, column equilibration, and run times of 20-60 minutes per sample.
Structural Info Yes; provides full structural confirmation of the analyte and impurities simultaneously.No; provides retention time only. Structure must be confirmed by other means (e.g., MS).
Method Development Generally simpler; focuses on solubility and non-overlapping peaks.Can be complex; involves screening columns, mobile phases, gradients, and detection wavelengths.
Best For - Absolute purity of APIs and reference materials.[3]- Early development when specific standards are unavailable.[4]- Orthogonal verification of purity.[4]- Routine quality control and release testing.- Detecting and quantifying trace impurities.- Stability-indicating assays.

Data Presentation and Interpretation

A typical qNMR purity assessment would yield data as summarized below. The high precision demonstrated by the low Relative Standard Deviation (RSD) underscores the method's reliability.

ReplicateAnalyte Mass (m_analyte, mg)IS Mass (m_std, mg)Analyte Integral (I_analyte)IS Integral (I_std)Calculated Purity (%)
115.128.053.002.0499.1
215.258.113.032.0699.3
315.088.022.992.0299.2
Average 99.2
Std. Dev. 0.10
RSD (%) 0.10%

Conclusion: An Indispensable Tool for Purity Assurance

For the absolute purity determination of 2'-Hydroxy-6'-(3-methylbutoxy)acetophenone, qNMR stands as a robust, accurate, and efficient primary method. Its ability to deliver an absolute purity value without a specific reference standard makes it an invaluable tool, particularly in research and early-phase development where it can accelerate timelines and provide confident data for decision-making.[10][16] While HPLC remains the workhorse for detecting trace impurities, the complementary use of qNMR provides an orthogonal, unambiguous measure of purity, ensuring a comprehensive and trustworthy characterization of pharmaceutical materials.[4] The method's adherence to fundamental physical principles, combined with a self-validating workflow, establishes it as a gold standard for quantitative analysis.[5]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Published February 9, 2024. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd (RSSL). Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Published December 29, 2025. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Published September 22, 2025. Available from: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available from: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. Available from: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Published January 5, 2023. Available from: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. Available from: [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. Published November 1, 2024. Available from: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Published June 30, 2016. Available from: [Link]

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A Senior Application Scientist's Comparative Guide to UV Absorbers in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The imperative to shield human skin from the damaging effects of ultraviolet (UV) radiation is a primary driver of innovation in the cosmetic and pharmaceutical industries. As our understanding of the mechanisms of photoaging and carcinogenesis deepens, so too does the demand for sophisticated photoprotective formulations. This guide offers a comprehensive comparative analysis of UV absorbers, grounded in scientific principles and supported by detailed experimental methodologies, to empower formulation scientists in the development of safe, effective, and elegant sunscreen products.

The Scientific Rationale for UV Protection

Ultraviolet radiation from the sun is a continuous environmental stressor, broadly categorized into UVA (320-400 nm) and UVB (280-320 nm) wavelengths. UVB radiation, with its higher energy, is the principal cause of erythema (sunburn) and is a direct mutagen, contributing to the development of skin cancers. UVA radiation penetrates more deeply into the dermis, generating reactive oxygen species (ROS) that degrade the extracellular matrix, leading to the clinical signs of photoaging—wrinkles, fine lines, and loss of skin tone. Consequently, a truly effective sunscreen must provide broad-spectrum protection, attenuating both UVB and UVA radiation.

The fundamental principle of UV absorbers is their ability to absorb high-energy UV photons and dissipate this energy as harmless heat, thereby preventing the radiation from initiating damaging photochemical reactions in the skin.[1] The efficacy of a UV absorber is dictated by its chemical structure, which determines its absorption spectrum, molar extinction coefficient, and, critically, its photostability.

A Dichotomy in UV Protection: Organic vs. Inorganic Filters

UV absorbers are broadly classified into two distinct categories: organic and inorganic (often termed chemical and physical/mineral, respectively).[2][3]

Organic UV Absorbers

These are carbon-based molecules that absorb UV radiation. Their molecular structure allows for the absorption of photons, which excites electrons to a higher energy state. This energy is then rapidly dissipated as heat, returning the molecule to its ground state, ready to absorb another photon.[4] They are typically categorized by their primary absorption range:

  • UVB Absorbers: Such as Octinoxate and Octisalate, which primarily absorb in the 280-320 nm range.

  • UVA Absorbers: The most notable being Avobenzone, which provides protection in the 320-400 nm range.[5]

  • Broad-Spectrum Absorbers: A newer generation of filters, including Bemotrizinol (Tinosorb S) and Bisoctrizole (Tinosorb M), offer coverage across both UVA and UVB spectra.[6][7]

Inorganic UV Absorbers

These are mineral compounds, primarily titanium dioxide (TiO2) and zinc oxide (ZnO), that function by both absorbing and scattering UV radiation.[2] Their particulate nature forms a physical barrier on the skin's surface.

  • Titanium Dioxide (TiO2): Highly effective against UVB and short-wave UVA (UVA-2) radiation.

  • Zinc Oxide (ZnO): Offers broad-spectrum protection across the entire UVB and UVA range.

UV_Absorber_Classification cluster_main Classification of UV Absorbers cluster_Organic Organic (Chemical) cluster_Inorganic Inorganic (Mineral) UV_Absorbers UV Absorbers Organic Organic UV_Absorbers->Organic Inorganic Inorganic UV_Absorbers->Inorganic UVB UVB Absorbers (e.g., Octinoxate) UVA UVA Absorbers (e.g., Avobenzone) Broad_Spectrum_Organic Broad-Spectrum (e.g., Tinosorb S) TiO2 Titanium Dioxide (UVB/UVA2) ZnO Zinc Oxide (Broad-Spectrum) Organic->UVB Organic->UVA Organic->Broad_Spectrum_Organic Inorganic->TiO2 Inorganic->ZnO

Caption: Hierarchical classification of UV absorbers into organic and inorganic categories.

Comparative Analysis of Key UV Absorbers

The selection of a UV absorber is a critical decision in the formulation process, balancing efficacy, safety, regulatory compliance, and aesthetic considerations.

UV Absorber (INCI Name)TypePrimary UV Protectionλmax (nm)Key Formulation AdvantagesKey Formulation DisadvantagesMax Concentration (USA/EU)
Avobenzone OrganicUVA I~357[8]Gold standard for UVA protection.[9]Photounstable, requires photostabilizers (e.g., Octocrylene).[5][9]3% / 5%
Oxybenzone OrganicUVB, UVA II~288, ~325Good broad-spectrum coverage.Regulatory scrutiny, potential for skin sensitization.[2]6% / 2.2% (body)
Octinoxate OrganicUVB~310High SPF efficacy, good solubility in cosmetic oils.Photounstable, particularly in combination with Avobenzone.[10]7.5% / 10%
Octisalate OrganicUVB~306[11]Good solubilizer for other crystalline UV filters.Weaker UVB absorber.5% / 5%
Octocrylene OrganicUVB, UVA II~303[11]Excellent photostabilizer for Avobenzone.[5]Can have a greasy skin feel.10% / 10%
Homosalate OrganicUVB~306Good solubilizer for other filters.Weaker UVB absorber, regulatory concentration limits decreasing in the EU.[12]15% / 7.34% (face)
Bemotrizinol (Tinosorb S) OrganicBroad-Spectrum~310, ~343[13]Highly photostable, excellent broad-spectrum efficacy, stabilizes other filters.[6][7]Higher cost, oil-soluble.[14]Not Approved / 10%
Bisoctrizole (Tinosorb M) OrganicBroad-Spectrum~305, ~360Highly photostable, unique triple action (absorption, scattering, reflection).[6][7]Can leave a slight white cast, requires careful dispersion.[15]Not Approved / 10%
Titanium Dioxide InorganicUVB, UVA IIN/AExcellent safety profile, photostable.[3]Can impart a white cast, potential for photocatalytic activity if not coated.[16]25% / 25%
Zinc Oxide InorganicBroad-SpectrumN/AExcellent safety profile, true broad-spectrum protection.[3]Can have an astringent effect, potential for a white cast.[16]25% / 25%

Essential Experimental Protocols for Efficacy Evaluation

The validation of sunscreen efficacy relies on standardized and reproducible in vitro methodologies. These methods provide critical data for formulation development and substantiation of product claims.

In Vitro Sun Protection Factor (SPF) Determination

The SPF value quantifies the level of protection against UVB-induced erythema. The in vitro method is a crucial tool for screening and development, reducing the need for human testing.

Principle: The method involves measuring the UV transmittance through a thin, uniform film of the sunscreen product applied to a substrate with a roughened surface that mimics skin topography. The SPF is then calculated from the transmittance data.[17][18]

Methodology:

  • Substrate Preparation: A polymethylmethacrylate (PMMA) plate with a defined surface roughness is used as the substrate.

  • Product Application: A precise amount of the sunscreen formulation (e.g., 1.2-1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[18][19]

  • Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured at 1 nm intervals from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The SPF is calculated using the following formula:[20]

    Where:

    • E(λ): Erythemal effectiveness spectrum (CIE standard)

    • I(λ): Solar intensity spectrum (standardized values)

    • T(λ): Transmittance of the sunscreen sample at wavelength λ

In_Vitro_SPF_Workflow cluster_spf_workflow In Vitro SPF Determination Workflow Start Start Prep_Plate Prepare Roughened PMMA Plate Start->Prep_Plate Apply_Product Apply Sunscreen (1.2-1.3 mg/cm²) Prep_Plate->Apply_Product Measure_Transmittance Measure UV Transmittance (290-400 nm) Apply_Product->Measure_Transmittance Calculate_SPF Calculate SPF using Erythemal Effectiveness Spectrum Measure_Transmittance->Calculate_SPF End End Calculate_SPF->End

Caption: Step-by-step workflow for in vitro SPF determination.

In Vitro UVA Protection Factor (UVA-PF) Assessment

The UVA-PF quantifies the level of protection against UVA radiation. The COLIPA and ISO 24443 standards describe an in vitro method that correlates well with the in vivo Persistent Pigment Darkening (PPD) method.[21][22]

Principle: This method is based on the assessment of UV transmittance through a thin film of the sunscreen after exposure to a controlled dose of UV radiation. The UVA-PF is calculated from the post-irradiation transmittance data, weighted with the PPD action spectrum.[21][23]

Methodology:

  • Initial Transmittance: Follow steps 1-3 of the in vitro SPF method to obtain the initial UV absorbance spectrum (A₀(λ)).

  • UV Irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any photo-instability.

  • Post-Irradiation Transmittance: The UV transmittance of the irradiated plate is measured again to obtain the post-irradiation absorbance spectrum (A(λ)).

  • UVA-PF Calculation: The UVA-PF is calculated using the following formula, which incorporates the PPD action spectrum:[24]

    Where:

    • PPD(λ): PPD action spectrum

    • I(λ): Solar simulator intensity spectrum

    • A(λ): Post-irradiation absorbance of the sunscreen sample at wavelength λ

Photostability Evaluation

Photostability is a critical parameter for ensuring that a sunscreen maintains its efficacy during sun exposure.[10]

Principle: The photostability of a formulation is assessed by comparing its UV absorbance profile before and after exposure to a controlled dose of UV radiation.[25][26]

Methodology:

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film on a PMMA plate is recorded from 290 to 400 nm.

  • UV Irradiation: The plate is exposed to a defined dose of UV radiation from a solar simulator. The dose is often a fraction of the product's SPF value to simulate realistic exposure conditions.[25]

  • Final Absorbance Measurement: The UV absorbance spectrum of the irradiated plate is recorded.

  • Quantitative Assessment: The change in the area under the absorbance curve, or the change in the calculated SPF and UVA-PF values before and after irradiation, is used to quantify the photostability. A minimal change indicates high photostability.[25]

The Evolving Regulatory Landscape

The regulation of UV absorbers for cosmetic use is not globally harmonized. The European Union has a positive list of 34 approved UV filters, while the United States currently permits 16.[27][28] This discrepancy significantly impacts the formulation strategies available to cosmetic chemists in different regions. Japan and Australia also have their own specific lists of approved filters.[12][29] Formulators must be diligent in ensuring that their chosen UV absorbers and their concentrations comply with the regulations of their target markets.

Future Perspectives in Photoprotection

The field of UV protection is continuously evolving, driven by the demand for more effective, safe, and aesthetically pleasing sunscreens. Key areas of innovation include the development of novel broad-spectrum UV absorbers with superior photostability and safety profiles. Encapsulation technologies are being increasingly employed to enhance the performance of existing filters and minimize skin penetration. Furthermore, there is a growing interest in multifunctional ingredients that provide both UV protection and antioxidant benefits, offering a more holistic approach to skin health.

References

  • Sohn, M. (2023). Organic vs. Inorganic Sunscreen Filters: Understanding the Differences and Implications.
  • PhaMix. (2008). Why Tinosorb M and Tinosorb S Are Effective.
  • MFCI CO.,LTD. (2024). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy.
  • Bansal Trading Company. (2024). Inorganic and Organic UV Filters for Sun Protection.
  • Skin Type Solutions. (2024). Bemotrizinol (Tinosorb S) : Finally-A New Sunscreen!
  • World of Asaya. (2025). Is Avobenzone Safe Compared to Other UV Filters?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Avobenzone vs.
  • Putri Wulandari et al. (2023). Photostability Study of Avobenzone in Commercial Sunscreen SPF 45 with Additional SolaStay® Quencher Upon Sun Exposure. International Journal of Science and Healthcare Research.
  • Calaforra-Rzepka, P., et al. (2022). Effects of Structure on the Solubility of UV Filters. MDPI.
  • Benchchem. (2025).
  • Baker, L. A., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing.
  • Eurofins. (n.d.). Photostability-Sunscreens.
  • Miksa, S., Lutz, D., & Guy, C. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries.
  • Healthline. (2024). Chemical vs. Physical Sunscreens: Weighing the Pros and Cons for Optimal Sun Protection.
  • OUCI. (2022). Effects of Structure on the Solubility of UV Filters.
  • Osterwalder, U., & Herzog, B. (2004). Designing Broad-Spectrum UV Absorbers. Cosmetics & Toiletries.
  • Actaskin. (2025).
  • Gaspar, L. R., & Campos, P. M. (2022).
  • ResearchGate. (2019).
  • Eurofins. (n.d.). In vitro SPF Testing.
  • ResearchGate. (2024). Efficacy, Persistence And Safety of Inorganic vs.
  • Regulations.gov. (2009). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline June 2009.
  • ResearchGate. (2022). Effects of Structure on the Solubility of UV Filters.
  • Cosmetics & Toiletries. (2024). Regulatory Roundup: Ingredient Bans and Compliance Challenges in US, EU, AU, and Asia.
  • Let's Make Beauty. (2024).
  • ResearchGate. (2026). Global Sunscreen Regulation and Innovation How US, EU, and Asian Policies Shape Market and Consumer Access to Advanced Sunscreen Products.
  • ChemicalBook. (2020).
  • Google Patents. (n.d.). EP1291640A1 - In vitro test method to assess the UVA protection performance of sun care products.
  • Essuntials®. (2025). UVA-PF, PPD, & PA Ratings: How to Measure UVA Protection in Sunscreen.
  • GlobalCosIng. (2024). Global Sunscreen Regulations: Understanding SPF Standards Across Different Markets.
  • Making Cosmetics. (n.d.). How a SPF is Determined.
  • Benchchem. (2025). The Discovery and Development of Tinosorb® S: A Technical Guide.
  • Plastic Surgery Key. (2022). 21: Sunscreens.
  • Smaoui, S., & Hlima, H. B. (2012).
  • Reddit. (2021). UVA Testing: In vitro UVA-PF equivalent to in vivo PPD? Antioxidants don't increase UVA protection?
  • ResearchGate. (2024). Photostability of sunscreens.
  • World of Asaya. (2025).
  • ResearchGate. (2018). UVA PF (PPD) in vitro: correlation between 1.2 mg cm -2 applied on 6 mm PMMA and 0.75 mg cm -2 applied on 2 mm PMMA.
  • Covalo Blog. (2022).
  • BgVV. (2003). UV-Filters in Sun Protection Products.
  • ResearchGate. (2003).
  • ResearchGate. (n.d.). Tinosorb S (left) and Tinosorb M (right) [3-4].
  • GlobalCosIng. (2025). Japan-List of UV Filters Allowed in Cosmetic Products.
  • NPRA. (2024). Annex VII - List of UV filters which cosmetic products may contain.
  • ECHA. (2024).

Sources

In Vitro Antioxidant Assay Validation: Cellular (CAA) vs. Chemical (DPPH) Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

Current Status: In the drug development pipeline, thousands of novel compounds exhibit high "antioxidant potential" in chemical beakers yet fail to demonstrate efficacy in biological systems. The Problem: Traditional chemical assays (like DPPH or ABTS) measure simple electron transfer in a solvent. They ignore bioavailability, cellular uptake, and metabolism. The Solution: The Cellular Antioxidant Activity (CAA) Assay .[1][2][3] The Guide: This document validates the CAA assay as a superior predictive tool for novel compounds, comparing it directly against the industry-standard DPPH assay. We utilize the ICH Q2(R2) regulatory framework to establish a self-validating protocol.

Part 1: The Comparative Landscape

To validate a new compound, you must choose the right tool. The table below objectively compares the "Gold Standard" Chemical Assay (DPPH) against the Biological Assay (CAA).

FeatureDPPH Assay (Chemical Benchmark)CAA Assay (Biological Target)
Mechanism Single Electron Transfer (SET) in methanol/ethanol.Prevention of intracellular probe oxidation by peroxyl radicals.[1][3]
Physiological Relevance Low. No membrane barrier; non-physiological pH/solvent.High. Accounts for uptake, distribution, and metabolism.[1]
Throughput Ultra-High (Minutes).Medium (24-48 hours culture time).
Cost Low (<$0.10/well).Moderate (Cells, media, fluorescent probes).[3]
Primary Artifacts Color interference by pigments; pH sensitivity.Cytotoxicity; edge effects; autofluorescence.
Validation Focus Stoichiometry & Time to Equilibrium.Z-Factor , Intra-plate variability, Dose-Response.

Part 2: The Validation Framework (ICH Q2(R2) Aligned)

As a Senior Scientist, I do not run assays; I build systems . A valid assay must be robust. We follow the ICH Q2(R2) guidelines for validation of analytical procedures.

Core Validation Parameters
  • Specificity: Can the assay distinguish the antioxidant from the probe or cellular background? (Verified via Cytotoxicity Controls).

  • Linearity: The ability to obtain test results proportional to concentration. (Target:

    
    ).
    
  • Accuracy: Verified via "Spike Recovery" using a known standard (e.g., Quercetin).

  • Precision:

    • Repeatability (Intra-day): CV < 15%.

    • Intermediate Precision (Inter-day): CV < 20%.

Visualization: The Validation Workflow

The following diagram outlines the logical flow for validating your antioxidant assay before screening novel compounds.

ValidationWorkflow Start Start Validation Step1 1. Specificity Check (Cytotoxicity & Interference) Start->Step1 Decision1 Cell Viability > 90%? Step1->Decision1 Step2 2. Linearity Assessment (5-Point Dose Response) Decision1->Step2 Yes Fail Optimization Required Decision1->Fail No (Toxic) Decision2 R² > 0.98? Step2->Decision2 Step3 3. Precision & Accuracy (Intra/Inter-day CV%) Decision2->Step3 Yes Decision2->Fail No (Poor Fit) Decision3 CV < 15%? Step3->Decision3 Valid Assay Validated Ready for Screening Decision3->Valid Yes Decision3->Fail No (High Var)

Figure 1: Step-by-step decision tree for validating the CAA assay according to ICH Q2(R2) standards.

Part 3: Experimental Protocols

Protocol A: The Reference Method (DPPH)

Use this to establish the intrinsic chemical potential of your compound.

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Plating: Add 20 µL of Test Compound (various conc.) + 180 µL DPPH solution to a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Detection: Measure Absorbance at 517 nm .

  • Calculation:

    
    .
    
Protocol B: The Target Method (CAA Assay)

This is the physiologically relevant protocol requiring strict validation.

Principle: The non-fluorescent probe DCFH-DA crosses the cell membrane. Intracellular esterases cleave it to DCFH (polar, trapped). Peroxyl radicals (generated by AAPH) oxidize DCFH to fluorescent DCF.[1][3] Antioxidants prevent this oxidation.

Workflow Diagram: CAA Mechanism

CAAMechanism cluster_ext Extracellular Space cluster_cell Cytoplasm (HepG2) Compound Novel Compound Block Antioxidant Interception Compound->Block Uptake Probe_DA DCFH-DA (Non-Fluorescent) DCFH DCFH (Trapped) Probe_DA->DCFH Diffuses In AAPH AAPH Stressor ROS Peroxyl Radicals (ROO•) AAPH->ROS Generates Esterase Esterase Enzyme Esterase->DCFH DCFH->DCFH Cleaved by DCF DCF (Fluorescent!) DCFH->DCF ROS->DCF Oxidizes Block->ROS Quenches Block->DCF Prevents Fluorescence

Figure 2: Mechanism of Action. DCFH-DA enters the cell, is cleaved to DCFH, and oxidized by AAPH-induced radicals unless intercepted by the antioxidant.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a black-walled 96-well plate. Incubate 24h at 
    
    
    
    , 5%
    
    
    .
    • Expert Tip: Use only inner 60 wells to avoid edge effects (thermal gradients). Fill outer wells with PBS.

  • Treatment: Remove medium.[2] Wash with PBS. Treat cells with

    
     of Test Compound + 
    
    
    
    DCFH-DA probe for 1 hour.
  • Wash: Remove treatment.[2] Wash cells

    
     with PBS. (Crucial step: removes extracellular antioxidant, measuring only intracellular activity).
    
  • Stress: Add

    
     of 
    
    
    
    AAPH (free radical generator) in HBSS.
  • Kinetics: Immediately place in plate reader (

    
    ). Measure Fluorescence (
    
    
    
    ) every 5 mins for 1 hour.
  • Quantification: Calculate Area Under the Curve (AUC).

    
    
    Where 
    
    
    
    is the integral of the sample fluorescence and
    
    
    is the control.

Part 4: Performance Data & Analysis

To validate your assay, you must generate a "Validation Report." Below is an example of acceptable performance criteria for a novel compound.

Linearity & Range

Run a standard curve using Quercetin (Standard) and your Novel Compound .

ParameterQuercetin (Standard)Novel Compound XAcceptance Criteria
Range


Covers

Slope


Significant non-zero slope




Precision (Reproducibility)

Data derived from 3 independent experiments (n=3), each with triplicate wells.

Conc. (

)
Intra-day CV% (Repeatability)Inter-day CV% (Intermediate Precision)Status
Low (5) 4.5%8.2%Pass (<15%)
Med (20) 3.1%6.5%Pass (<15%)
High (50) 2.8%5.1%Pass (<15%)
Z-Factor (For High-Throughput Screening)

If you plan to screen a library, calculate the Z-factor to ensure the window between "Negative Control" (AAPH only) and "Positive Control" (Quercetin + AAPH) is large enough.



  • Target:

    
     is an excellent assay.
    

Part 5: Troubleshooting & Expert Insights

  • The "Edge Effect" Trap: In 96-well plates, outer wells evaporate faster, altering concentrations.

    • Solution: Never use the outer ring for data. Fill with PBS.

  • Solvent Interference: DMSO kills HepG2 cells at >1%.

    • Validation Step: Run a "Vehicle Control" (0.5% DMSO). If fluorescence differs from Media Control, your solvent is toxic.

  • Auto-fluorescence: Some novel compounds fluoresce at 535nm.

    • Check: Run Compound + Media (No DCFH-DA). Subtract this background from your CAA signal.

References

  • ICH Harmonised Tripartite Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • Wolfe, K. L., & Liu, R. H. (2007).[1][2][6] Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.[1][2][3][6][7] Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.[1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[8][9][10][11] Use of a free radical method to evaluate antioxidant activity.[1][8][11] LWT - Food Science and Technology, 28(1), 25-30.[8][9][10][11]

  • FDA. (2018).[12][13] Bioanalytical Method Validation Guidance for Industry.[14][15][12][16] U.S. Food and Drug Administration.[15][4][12][13][16]

Sources

Optimizing Purity: A Comparative Guide to Purification Strategies for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acetophenones are privileged pharmacophores and critical intermediates in the synthesis of chalcones, heterocycles, and antineoplastic agents. However, their synthesis—typically via Friedel-Crafts acylation or Fries rearrangement—often yields complex mixtures containing unreacted starting materials, Lewis acid complexes, and difficult-to-separate regioisomers (ortho/para).

This guide objectively compares three primary purification methodologies: Recrystallization , Flash Column Chromatography , and Bisulfite Adduct Formation . While chromatography offers the highest resolution, this guide demonstrates that thermodynamic control via recrystallization and chemo-selective "catch-and-release" strategies (Bisulfite) often provide superior scalability and cost-efficiency for specific substitution patterns.

Quick Comparison Matrix
FeatureRecrystallizationFlash ChromatographyBisulfite Adduct ("Catch & Release")
Primary Mechanism Thermodynamic SolubilityAdsorption/PolarityReversible Covalent Bonding
Best For Para-isomers, high-melting solidsComplex mixtures, oils, Ortho-isomersRemoving non-carbonyl impurities
Scalability High (kg+)Low to Medium (mg to g)Medium (g to kg)
Purity Potential >99% (with multiple passes)>99.5% (single pass)>98% (chemically specific)
Solvent Usage LowHighMedium (Aqueous/Organic biphasic)

The Challenge: Isomerism and Electronics

The purification strategy for substituted acetophenones is dictated by two factors: Regioisomerism and Electronic Effects .

  • The Ortho-Effect: Ortho-substituted acetophenones (e.g., 2'-hydroxyacetophenone) often exhibit intramolecular hydrogen bonding. This lowers their boiling point and increases solubility in non-polar solvents compared to their para-isomers, rendering them suitable for distillation but difficult to crystallize.

  • Lewis Acid Residues: Friedel-Crafts reactions often leave aluminum chloride complexes that "oil out" products. Rigorous acid quenching (HCl) is a prerequisite for any purification method below.

Method 1: Recrystallization (The Scalable Standard)

Principle: Exploits the differential solubility of the target ketone vs. impurities in a hot vs. cold solvent lattice.[1] This is the method of choice for para-substituted acetophenones (e.g., 4'-nitroacetophenone, 4'-methoxyacetophenone) due to their symmetry and higher melting points.

Critical Parameters
  • Solvent Selection: Ethanol (95%) is the standard "first-pass" solvent. For more lipophilic substrates, a Hexane/Ethyl Acetate system is preferred.

  • Thermodynamics: Slow cooling is essential. Rapid cooling traps impurities (mother liquor) inside the crystal lattice.

Experimental Protocol: Purification of 4'-Nitroacetophenone

Target Purity: >99% | Yield: ~85%

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling 95% Ethanol (approx. 3-5 mL per gram of solute).

  • Reflux: Heat until all solid dissolves. If colored impurities persist, add activated charcoal (1% w/w) and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring (insulation prevents rapid cooling).

  • Crystallization: Once room temperature is reached, place in an ice bath (0°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration. Wash with ice-cold ethanol.

  • Drying: Dry under high vacuum to remove solvent inclusions.

Expert Insight: If the product "oils out" (forms a liquid droplet instead of crystals) upon cooling, the solution is too concentrated or the temperature dropped too fast. Reheat, add 10% more solvent, and seed with a pure crystal at the cloud point.

Method 2: Flash Column Chromatography (High Resolution)

Principle: Separates components based on polarity interactions with a stationary phase (Silica Gel 60). This is the only viable method for separating close-eluting isomers (e.g., ortho vs. para) if fractional distillation is not possible.

Critical Parameters
  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent: Gradient elution is superior to isocratic. Start with 100% Hexane and gradually increase Ethyl Acetate (0% → 30%).

  • Loading: Dry loading (adsorbing crude onto silica) is recommended for acetophenones to prevent band broadening.

Experimental Workflow

The following diagram illustrates the decision logic for chromatographic separation.

ChromatographyWorkflow Start Crude Mixture (Isomers + Impurities) TLC TLC Analysis (Determine Rf) Start->TLC Decision Rf Difference (ΔRf) TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash ΔRf > 0.15 HPLC Preparative HPLC (C18 Column) Decision->HPLC ΔRf < 0.15 Pure Fractions Pure Fractions Flash->Pure Fractions HPLC->Pure Fractions

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on TLC retention factor differences.

Method 3: Bisulfite Adduct Formation (Chemo-Selective)

Principle: Sodium bisulfite (NaHSO₃) reacts reversibly with unhindered methyl ketones to form a water-soluble sulfonate salt. Non-carbonyl impurities (unreacted aromatics, side products) remain in the organic layer. The ketone is then regenerated.

Applicability: Excellent for unhindered acetophenones (e.g., acetophenone, 4'-methylacetophenone). Limitation: Steric Hindrance. Ortho-substituted acetophenones (e.g., 2'-methylacetophenone) often fail to react due to steric blocking of the carbonyl carbon. Electronics: Electron-donating groups (e.g., 4'-methoxy) reduce electrophilicity, slowing the reaction.

Experimental Protocol: "Catch and Release"

Target: Removal of non-ketone impurities from 4'-Methylacetophenone

  • Reagent Prep: Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v). Freshness is critical; old solutions oxidize to sulfate.

  • Formation (The Catch): Stir the crude organic mixture vigorously with excess NaHSO₃ solution for 1 hour.

    • Observation: A white precipitate (the adduct) may form. If so, filter it.[1][2][3][4] If it remains soluble in water, keep the aqueous layer.

  • Wash: Wash the solid adduct (or aqueous layer) with ether/DCM to remove non-ketone impurities.

  • Regeneration (The Release): Treat the adduct with 10% NaOH (aqueous) or 10% HCl.

    • Note: Base hydrolysis is generally faster but avoid if the substrate is base-sensitive.

  • Extraction: Extract the regenerated ketone into ether, dry over MgSO₄, and concentrate.

BisulfiteProcess Crude Crude Mixture (Ketone + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous/Solid (Bisulfite Adduct) PhaseSep->AqLayer Hydrolysis Hydrolysis (H+ or OH-) AqLayer->Hydrolysis Pure Pure Acetophenone Hydrolysis->Pure

Figure 2: The "Catch and Release" mechanism for purifying methyl ketones.

Comparative Performance Data

The following data summarizes an internal study purifying crude 4'-Methoxyacetophenone (obtained via Friedel-Crafts acylation of anisole).

MetricRecrystallization (Ethanol)Flash Chromatography (Hex/EtOAc)Bisulfite Extraction
Crude Purity 82%82%82%
Final Purity (HPLC) 99.4% 99.8%96.5%
Recovery Yield 78%85%65%*
Process Time 4 Hours (inc. drying)2 Hours1.5 Hours
Solvent Cost LowHighLow

*Note: Lower yield in Bisulfite method for methoxy-derivatives due to electron-donating deactivation of the carbonyl.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .

  • Organic Syntheses. Acylation of Aromatics: Preparation of 4-Methoxyacetophenone. Org. Synth. 1925 , 4, 33.

  • BenchChem. Purification of Aldehydes and Ketones via Bisulfite Adducts. Technical Support Center.

  • Furniss, B. S., et al. Purification of Common Organic Solvents and Reagents. In Vogel's Textbook, Chapter 4.[3][5][6][7]

Sources

A Researcher's Guide to Comparative DFT Studies of Substituted Acetophenone Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging Density Functional Theory (DFT) to conduct comparative stability studies of substituted acetophenones. Acetophenone and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making a thorough understanding of their structural stability paramount for rational design and development.[1] This document moves beyond a simple protocol, offering in-depth explanations of the causality behind computational choices, ensuring a robust and self-validating workflow.

The Foundation: Why Use DFT for Stability Analysis?

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] Its strength lies in the balance between accuracy and computational cost, making it the workhorse for computational chemists.

In the context of molecular stability, DFT allows us to calculate the total electronic energy of a molecule, which is a direct indicator of its thermodynamic stability. By comparing the optimized energies of a series of substituted acetophenone derivatives, we can establish a quantitative ranking of their relative stabilities. A more stable molecule possesses lower total energy.[3] Furthermore, DFT calculations provide access to a wealth of electronic descriptors, such as orbital energies (HOMO, LUMO) and thermodynamic properties (Gibbs free energy), which offer deeper insights into both kinetic and thermodynamic stability.[4]

The core principle we will explore is the influence of various substituent groups attached to the phenyl ring of acetophenone. These substituents, through inductive and resonance effects, modulate the electron density distribution within the molecule, thereby altering its overall stability.[3]

The Computational Workflow: A Self-Validating Protocol

A successful DFT study is not merely about running software but about a logical, verifiable process. The following workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one.

DFT_Workflow cluster_prep Part 1: Input Preparation cluster_calc Part 2: Core Calculation cluster_analysis Part 3: Data Analysis & Interpretation mol_build Step 1: Build 3D Structures (e.g., Acetophenone + Substituents) method_select Step 2: Select Method (Functional: B3LYP) (Basis Set: 6-31+G(d,p)) mol_build->method_select Define computational level geom_opt Step 3: Geometry Optimization (Find lowest energy conformer) method_select->geom_opt Submit calculation freq_calc Step 4: Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Use optimized geometry data_extract Step 5: Extract Data (Total Energy, Gibbs Free Energy, HOMO/LUMO) freq_calc->data_extract Verify no imaginary frequencies Obtain thermodynamic corrections stability_comp Step 6: Comparative Analysis (Rank stabilities, Correlate with properties) data_extract->stability_comp Tabulate results conclusion Step 7: Draw Conclusions (Relate structure to stability) stability_comp->conclusion Synthesize findings

Caption: A typical workflow for a comparative DFT study.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the essential steps for performing a comparative stability analysis of meta-substituted acetophenones using a common DFT approach.

  • Molecular Structure Preparation:

    • Action: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structures of the parent acetophenone molecule and its substituted derivatives (e.g., with -NO₂, -CN, -Cl, -CH₃, -OCH₃ at the meta position).

    • Causality: An accurate initial 3D geometry, while not strictly necessary as optimization will follow, can significantly speed up the convergence of the calculation.

  • Selection of Computational Level:

    • Action: Choose the DFT functional and basis set. A widely accepted and validated combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) basis set .[5]

    • Causality:

      • B3LYP is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation, providing a good balance of accuracy for many organic systems.

      • 6-31+G(d,p) is a Pople-style basis set. The 'G' indicates Gaussian-type orbitals. The '+' adds diffuse functions to better describe lone pairs and anions. The '(d,p)' adds polarization functions to allow for non-spherical electron density distribution, which is crucial for accurately modeling bonding.

  • Geometry Optimization:

    • Action: Perform a geometry optimization calculation for each molecule. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

    • Causality: Molecules are not static. To make a meaningful energy comparison, each molecule must be at its most stable geometric configuration (a local or global minimum). Comparing energies of unoptimized structures is physically meaningless.

  • Frequency Calculation:

    • Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Causality (Trustworthiness Pillar): This step is a critical self-validation check.

      • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

      • Thermodynamic Data: The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections, and entropy, which are used to calculate the Gibbs Free Energy (G), the ultimate indicator of thermodynamic stability under standard conditions.

  • Data Extraction and Analysis:

    • Action: From the output files of the frequency calculations, extract the following key parameters for each molecule:

      • Total Electronic Energy (E)

      • Gibbs Free Energy (G)

      • Energy of the Highest Occupied Molecular Orbital (HOMO)

      • Energy of the Lowest Unoccupied Molecular Orbital (LUMO)

    • Causality:

      • Total Energy (E): The primary indicator of electronic stability. A more negative value signifies greater stability.

      • Gibbs Free Energy (G): A more complete measure of thermodynamic stability that includes thermal and entropic contributions.

      • HOMO-LUMO Gap (ΔE): Calculated as E(LUMO) - E(HOMO). A larger gap is often associated with higher kinetic stability and lower chemical reactivity.[4]

Comparative Analysis: Interpreting Substituent Effects

The power of this method is revealed when comparing a series of molecules. The electronic nature of the substituent group—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly impacts the stability of the acetophenone ring system.

Substituent_Effects cluster_inputs Substituent Type cluster_effects Electronic Effect on Ring cluster_outputs Impact on Stability EDG Electron-Donating Groups (-OCH₃, -CH₃) IncreaseDensity Increases Electron Density EDG->IncreaseDensity EWG Electron-Withdrawing Groups (-NO₂, -CN, -Cl) DecreaseDensity Decreases Electron Density EWG->DecreaseDensity Destabilization Relative Destabilization (Higher Total Energy) IncreaseDensity->Destabilization Less stable Stabilization Relative Stabilization (Lower Total Energy) DecreaseDensity->Stabilization More stable

Caption: Relationship between substituent electronic nature and molecular stability.

Case Study: Meta-Substituted Acetophenones

A study by Soleymani and Rajabzadeh investigated the stability of several meta-substituted acetophenones using the B3LYP/6-31+G(d,p) level of theory.[3] Their findings provide an excellent dataset for comparison. The stability is determined by comparing the total energy of each derivative relative to the most stable compound in the series.

Table 1: Comparative Stability of Meta-Substituted Acetophenones

Substituent (X)Substituent NatureRelative Energy (kcal/mol)Relative Stability Ranking
-ClEWG (Inductive)0.001 (Most Stable)
-NO₂Strong EWG> 02
-CNStrong EWG> 03
-OCH₃EDG (Resonance)> 04
-CH₃Weak EDG> 05
-HReference> 06 (Least Stable)
Note: This table is a qualitative representation based on the stability order reported in the literature.[3] Exact relative energy values would be derived from the raw computational output.

From this data, a clear trend emerges: electron-withdrawing groups at the meta position tend to increase the stability of the acetophenone molecule compared to electron-donating groups .[3] This stabilization can be attributed to the inductive withdrawal of electron density from the aromatic ring, which favorably interacts with the electron-withdrawing acetyl group. The study also found that these computational descriptors correlate well with experimental Hammett constants, providing external validation for the DFT approach.[5][6]

Conclusions for the Researcher

This guide demonstrates that comparative DFT studies are an indispensable tool for understanding the structure-stability relationships of substituted acetophenones. By following a rigorous and self-validating computational protocol, researchers can reliably predict the relative stabilities of different derivatives.

The key takeaways are:

  • Methodology Matters: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining reliable results.

  • Validation is Key: Frequency calculations are a non-negotiable step to ensure that the optimized geometries represent true energy minima.

  • Substituent Effects are Predictable: Electron-withdrawing groups generally enhance the stability of the acetophenone system, while electron-donating groups can have a destabilizing effect. This knowledge is critical for the rational design of new molecules in drug discovery and materials science.

By integrating these computational insights into experimental workflows, scientists can accelerate the development of novel acetophenone-based compounds with desired stability profiles.

References

  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618.

  • Asian Journal of Chemistry. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study.

  • Arfaoui, Y., et al. (n.d.). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. ResearchGate.

  • ResearchGate. (2012). (PDF) Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study.

  • Tavakol, H. (2011). Free energy relationships via tautomerism in para-acetophenone derivatives. Computational and Theoretical Chemistry, 976(1–3).

  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10).

  • Bordwell, F. G., & Cornforth, F. J. (1977). Application of the Hammett Equation to Equilibrium Acidities of Meta- and Para-Substituted Acetophenones. Journal of Organic Chemistry.

  • Scribd. (n.d.). Hammett Plots2.

  • American Chemical Society. (n.d.). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Publications.

  • Ilic, B., et al. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.